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  • Product: 5-Chloro-3-fluoro-2-iodophenol

Core Science & Biosynthesis

Foundational

5-Chloro-3-fluoro-2-iodophenol: Comprehensive Physical, Chemical, and Synthetic Profiling for Advanced Drug Discovery

Executive Summary In contemporary medicinal chemistry, poly-halogenated phenols serve as indispensable building blocks for the synthesis of complex heteroaryl scaffolds. 5-Chloro-3-fluoro-2-iodophenol (CAS: 2385728-15-2)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, poly-halogenated phenols serve as indispensable building blocks for the synthesis of complex heteroaryl scaffolds. 5-Chloro-3-fluoro-2-iodophenol (CAS: 2385728-15-2)[1] is a highly specialized intermediate characterized by its orthogonal reactivity profile. The strategic placement of iodine, chlorine, and fluorine atoms on the phenolic core allows for precise, sequential functionalization—most notably in the development of potent NLRP3 inflammasome inhibitors[2]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the mechanistic rationale behind its regioselective synthesis, and its downstream applications in drug discovery.

Physicochemical Properties & Structural Significance

The unique substitution pattern of 5-chloro-3-fluoro-2-iodophenol imparts distinct electronic and steric properties. The strongly electron-withdrawing fluorine and chlorine atoms lower the pKa of the phenolic hydroxyl group, enhancing its hydrogen-bond-donating capacity. Meanwhile, the bulky iodine atom at the ortho position provides a highly reactive handle for transition-metal-catalyzed cross-coupling reactions[3].

Table 1: Quantitative Physicochemical Data

PropertyValueReference
CAS Registry Number 2385728-15-2[1]
Molecular Formula C6H3ClFIO[1]
Molecular Weight 272.44 g/mol [1]
SMILES OC1=C(I)C(F)=CC(Cl)=C1[4]
Physical State Yellow oil (at standard temperature and pressure)[2]
1H NMR (400 MHz, DMSO-d6) δ 11.26 (br. s, 1H), 7.00 (d, 1H), 6.65 (d, 1H)[2]

Synthetic Methodology: Regioselective Iodination

The synthesis of 5-chloro-3-fluoro-2-iodophenol is achieved via the electrophilic aromatic iodination of 3-chloro-5-fluorophenol. Achieving regioselectivity in this reaction is challenging due to the presence of two competing ortho positions (Position 2 and Position 6). The protocol leverages precise solvent and base selection to dictate the outcome[2].

SynthesisWorkflow SM 3-Chloro-5-fluorophenol (Starting Material) Deprotonation Deprotonation NaH (2.0 eq), Toluene, 0 °C SM->Deprotonation Phenoxide Phenoxide Intermediate (Visual: Yellow Solution) Deprotonation->Phenoxide H2 evolution Iodination Electrophilic Iodination I2 (1.0 eq), 0 °C to RT Phenoxide->Iodination Crude Regioisomeric Mixture (2:1 Ratio) Iodination->Crude Purification Chromatographic Separation Crude->Purification Product 5-Chloro-3-fluoro-2-iodophenol (Yield: ~38%) Purification->Product

Figure 1: Synthetic workflow and mechanistic validation for 5-chloro-3-fluoro-2-iodophenol.

Mechanistic Causality of Experimental Choices
  • Base Selection (NaH): Sodium hydride is utilized to irreversibly deprotonate the phenol. Unlike weaker bases (e.g., K2CO3), NaH drives the equilibrium completely to the phenoxide, maximizing the electron density on the aromatic ring and activating it for electrophilic attack[2].

  • Solvent Selection (Toluene): Toluene is a critical choice. As a non-polar solvent, it minimizes the solvation of the phenoxide oxygen, forcing a tight ion-pair with the sodium cation. This steric shielding at the oxygen atom directs the incoming bulky iodine electrophile (I2) predominantly to the less sterically hindered ortho position (between the OH and F atoms) rather than the position adjacent to the larger chlorine atom[2].

  • Temperature Control (0 °C): Maintaining the reaction at 0 °C is essential to suppress poly-iodination and oxidative coupling of the electron-rich phenoxide radicals[2].

Experimental Protocol: A Self-Validating Workflow

The following step-by-step protocol is designed as a self-validating system, ensuring that the chemist can verify the success of each phase before proceeding.

Step 1: Generation of the Phenoxide

  • Action: To a flame-dried apparatus under a nitrogen atmosphere, dissolve 3-chloro-5-fluorophenol (1.0 eq) in anhydrous toluene (approx. 10 mL per gram of starting material)[2].

  • Action: Cool the mixture to 0 °C using an ice bath. Cautiously add sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 eq) in small portions[2].

  • Validation: The addition of NaH will immediately trigger the evolution of H2 gas. Continue stirring at 0 °C for 30 minutes until gas evolution completely ceases. The formation of a distinct yellow solution visually validates the complete conversion of the phenol to the highly active phenoxide intermediate[2].

Step 2: Electrophilic Aromatic Substitution

  • Action: To the yellow phenoxide solution at 0 °C, add molecular iodine (I2, 1.0 eq) in a single portion[2].

  • Validation: The deep purple color of the iodine will rapidly dissipate as it reacts with the electron-rich aromatic ring, validating the consumption of the electrophile.

Step 3: Isolation and Analytical Validation

  • Action: Quench the reaction with aqueous sodium thiosulfate to neutralize any unreacted iodine, extract with ethyl acetate, and purify the crude mixture via silica gel chromatography.

  • Validation: The reaction inherently produces a 2:1 mixture of regioisomers. The desired 5-chloro-3-fluoro-2-iodophenol is isolated as a yellow oil (approx. 38% yield)[2].

  • Analytical Confirmation: Confirm the structure via 1H NMR (400 MHz, DMSO-d6). The spectrum must show a broad singlet at δ 11.26 ppm (phenolic OH) and two distinct doublets at δ 7.00 ppm and δ 6.65 ppm, representing the two remaining meta-coupled aromatic protons[2].

Downstream Applications in Therapeutics

The primary utility of 5-chloro-3-fluoro-2-iodophenol lies in its application as a precursor for fused bicyclic heteroaryl compounds. The iodine atom serves as an ideal leaving group for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions[3]. Once coupled, the resulting scaffolds are highly effective inhibitors of the NLRP3 inflammasome [2].

By blocking NLRP3, these compounds prevent the maturation and release of pro-inflammatory cytokines such as IL-1β and IL-18. Consequently, derivatives synthesized from this building block are currently under active investigation for treating severe neuroinflammatory and pulmonary conditions, including Parkinson's disease, Alzheimer's disease, and Chronic Obstructive Pulmonary Disease (COPD)[2].

DownstreamApplication BuildingBlock 5-Chloro-3-fluoro- 2-iodophenol Coupling Cross-Coupling (Suzuki/Buchwald) BuildingBlock->Coupling Scaffold Fused Bicyclic Heteroaryl Scaffold Coupling->Scaffold Target NLRP3 Inflammasome Inhibition Scaffold->Target Outcome Reduced IL-1β / IL-18 (Neuroprotection) Target->Outcome

Figure 2: Role of 5-chloro-3-fluoro-2-iodophenol in developing NLRP3 inflammasome inhibitors.

References

  • [2] WO2023066825A1 - Fused bicyclic heteroaryl compounds useful as nlrp3 inhibitors. Google Patents. Available at:

  • [3] EP3417851B1 - Aryl ethers and uses thereof. European Patent Office / Google Patents. Available at:

Sources

Exploratory

Spectroscopic Characterization of 5-Chloro-3-fluoro-2-iodophenol: A Comprehensive Guide for Structural Elucidation

Executive Summary The structural elucidation of highly substituted polyhalogenated phenols requires a meticulous, multi-orthogonal analytical approach. As these compounds become increasingly critical as building blocks i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of highly substituted polyhalogenated phenols requires a meticulous, multi-orthogonal analytical approach. As these compounds become increasingly critical as building blocks in agrochemical and pharmaceutical development, understanding their unique stereoelectronic properties is paramount. This whitepaper provides an in-depth technical guide to the spectroscopic characterization of 5-Chloro-3-fluoro-2-iodophenol (CAS: 2385728-15-2) , detailing the causality behind experimental methodologies across Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FTIR) spectroscopy.

Analytical Workflow Design

To establish absolute structural confidence, a self-validating workflow must be employed. Relying on a single technique is insufficient due to the complex shielding effects and isotopic distributions introduced by the presence of three different halogens (Cl, F, I) on the phenolic ring.

Workflow Sample 5-Chloro-3-fluoro-2-iodophenol Sample Preparation NMR NMR Spectroscopy (1H, 13C, 19F) Sample->NMR 15-20 mg in DMSO-d6 MS Mass Spectrometry (ESI- HRMS) Sample->MS 1 µg/mL in MeOH/NH4F FTIR FTIR Spectroscopy (ATR Mode) Sample->FTIR Neat solid NMR_Data Elucidate Connectivity & Stereoelectronics NMR->NMR_Data MS_Data Confirm Exact Mass & Isotopic Pattern MS->MS_Data FTIR_Data Identify Functional Groups (O-H, C-X) FTIR->FTIR_Data Validation Multi-Orthogonal Structural Validation NMR_Data->Validation MS_Data->Validation FTIR_Data->Validation

Orthogonal spectroscopic workflow for the structural validation of polyhalogenated phenols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Causality of Solvent Selection (¹H NMR)

When analyzing phenols, the choice of deuterated solvent is a critical variable that dictates the visibility of the hydroxyl (-OH) proton. In standard solvents like CDCl₃, trace acidic impurities catalyze rapid intermolecular proton exchange, causing the -OH signal to broaden into the baseline or merge with the residual water peak[1].

To circumvent this, DMSO-d₆ is the solvent of choice. DMSO acts as a strong hydrogen-bond acceptor, tightly complexing with the phenolic -OH. This interaction drastically slows the proton exchange rate on the NMR timescale, allowing the hydroxyl proton to be observed as a distinct, heavily deshielded broad singlet. For 5-chloro-3-fluoro-2-iodophenol, the ¹H NMR spectrum (400 MHz, DMSO-d₆) yields the -OH resonance far downfield at δ 11.26 ppm [2].

Aromatic Ring Protons

The aromatic region contains two protons (H4 and H6). Due to the heavy substitution, these protons appear as distinct doublets at δ 7.00 ppm (d, 1H) and δ 6.65 ppm (d, 1H) [2]. The splitting pattern is governed by meta-coupling between the two protons ( 4JHH​≈2−3 Hz) and heteronuclear ortho/para coupling with the ¹⁹F nucleus.

¹³C and ¹⁹F NMR Considerations
  • ¹³C NMR: The carbon bearing the iodine atom (C2) will exhibit a pronounced "heavy atom effect," shifting its resonance significantly upfield compared to typical aromatic carbons. Furthermore, carbons adjacent to the fluorine (C3) will show massive one-bond heteronuclear coupling ( 1JCF​≈240−250 Hz).

  • ¹⁹F NMR: The single fluorine atom will appear as a distinct multiplet (typically between -110 and -120 ppm), split primarily by the ortho-proton (H4).

High-Resolution Mass Spectrometry (HRMS)

Ionization Strategy: Why ESI Negative Mode?

Phenols are weakly acidic (pKa ~ 8-10). Attempting to analyze them in positive Electrospray Ionization (ESI+) often yields poor sensitivity due to their reluctance to accept a proton. Conversely, negative ion mode (ESI-) is highly efficient, as the phenolic group readily deprotonates to form a stable [M−H]− anion[3].

The Role of Mobile Phase Additives

To maximize the ionization efficiency of 5-chloro-3-fluoro-2-iodophenol, the addition of 1 mM Ammonium Fluoride (NH₄F) or weak carboxylic acids to the methanolic mobile phase is highly recommended[3][4]. Causality: In the gas phase, the fluoride ion acts as an exceptionally strong base. It abstracts the proton from the phenol droplet surface to form neutral HF gas, driving the equilibrium entirely toward the formation of the [M−H]− analyte anion and boosting the signal-to-noise ratio by orders of magnitude.

Isotopic Signature Validation

The exact mass of the neutral compound (C₆H₃ClFIO) is 271.889 Da. In ESI-, the [M−H]− ion appears at m/z 270.88 . Because Iodine (¹²⁷I) and Fluorine (¹⁹F) are monoisotopic, the isotopic cluster of the molecular ion is strictly dictated by Chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio). A self-validating mass spectrum must show the M peak at 270.88 (100% relative abundance) and the M+2 peak at 272.88 (~32% relative abundance).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR serves as a rapid orthogonal check for functional group integrity. Using Attenuated Total Reflectance (ATR) is preferred over KBr pellets, as KBr is highly hygroscopic and absorbed water can obscure the critical O-H stretching region[1].

  • O-H Stretch: Appears as a broad, strong band between 3300–3500 cm⁻¹. The exact wavenumber is highly dependent on the extent of hydrogen bonding in the solid state[1].

  • C-Halogen Stretches: The C-F stretch is typically the strongest, appearing in the 1000–1200 cm⁻¹ fingerprint region, while C-Cl and C-I stretches appear at lower frequencies (< 800 cm⁻¹).

Quantitative Data Summary

Analytical TechniqueParameterExpected Value / SignatureStructural Assignment
¹H NMR (DMSO-d₆) Chemical Shift (δ)11.26 ppm (br. s, 1H)Phenolic -OH (H-bonded)
¹H NMR (DMSO-d₆) Chemical Shift (δ)7.00 ppm (d, 1H), 6.65 ppm (d, 1H)Aromatic ring protons (H4, H6)
ESI- HRMS Exact Mass [M−H]− m/z 270.88 (Base Peak)Deprotonated molecular ion (³⁵Cl)
ESI- HRMS Isotope Ratiom/z 272.88 (~32% of Base Peak) M+2 isotopic peak (³⁷Cl)
FTIR (ATR) Wavenumber (cm⁻¹)3300–3500 cm⁻¹ (Broad)O-H stretching vibration

Experimental Protocols

Protocol 1: High-Resolution NMR Acquisition

This protocol is designed to prevent proton exchange and capture the elusive hydroxyl proton.

  • Sample Preparation: Weigh 15-20 mg of 5-chloro-3-fluoro-2-iodophenol into a clean glass vial. Dissolve completely in 0.6 mL of anhydrous DMSO-d₆. Transfer to a 5 mm NMR tube.

  • Probe Tuning & Matching: Insert the sample into the spectrometer (e.g., 400 MHz). Perform automatic tuning and matching (ATM) for ¹H, ¹³C, and ¹⁹F.

    • Self-Validation Step: Visually inspect the wobble curve; the minimum must be centered exactly at the Larmor frequency to ensure maximum RF power transfer.

  • Locking & Shimming: Lock the magnetic field to the deuterium resonance of DMSO. Execute gradient shimming (e.g., TopShim).

    • Self-Validation Step: Observe the ¹H Free Induction Decay (FID). A smooth, mono-exponential decay confirms a highly homogeneous magnetic field.

  • Acquisition: Run a standard 1D ¹H sequence (zg30) with a relaxation delay (D1) of 2.0 seconds to allow full longitudinal relaxation of the protons.

Protocol 2: ESI(-) HRMS Isotopic Analysis

This protocol utilizes gas-phase basicity to maximize anion generation.

  • Solvent Preparation: Prepare a mobile phase consisting of LC-MS grade Methanol spiked with 1 mM Ammonium Fluoride (NH₄F).

  • Sample Dilution: Dilute the stock analyte solution to a final concentration of 1 µg/mL using the prepared mobile phase.

  • Source Optimization: Set the mass spectrometer to ESI negative mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350 °C.

    • Self-Validation Step: Infuse a standard negative-ion tuning mix prior to the sample. Verify that the mass accuracy error is < 5 ppm across the m/z 100-500 range.

  • Acquisition & Verification: Inject 5 µL of the sample. Extract the mass spectrum and overlay the theoretical isotopic distribution for C6​H2​ClFIO− . Confirm the 3:1 ratio of the 270.88/272.88 peaks to validate the presence of exactly one chlorine atom.

References

  • WO2023066825A1 - Fused bicyclic heteroaryl compounds useful as nlrp3 inhibitors - Google Patents Source: Google Patents URL:[2]

  • 17.11: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts Source: Chemistry LibreTexts URL:[1]

  • Negative Paper Spray Ionization Mass Spectrometry for the Determination of Endocrine-Disrupting Chemicals with Application to Paraben Analysis in Cosmetics Source: PMC / NIH URL:[3]

  • Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry Source: NIH URL:[4]

  • Mass Spectrometric Detection of Phenols using the Gibbs Reaction Source: Purdue Chemistry URL:

Sources

Protocols & Analytical Methods

Method

Introduction: Navigating the Challenges of Polysubstituted Phenol Synthesis

An Application Note for the Regioselective Synthesis of 5-Chloro-3-fluoro-2-iodophenol Polysubstituted phenols are foundational building blocks in the synthesis of high-value molecules, including pharmaceuticals, agroche...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Regioselective Synthesis of 5-Chloro-3-fluoro-2-iodophenol

Polysubstituted phenols are foundational building blocks in the synthesis of high-value molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1] The specific arrangement of substituents on the phenolic ring dictates the molecule's ultimate function and bioactivity. 5-Chloro-3-fluoro-2-iodophenol is a prime example of such a crucial intermediate, where the unique electronic and steric properties conferred by its three distinct halogen atoms make it a valuable precursor for creating complex molecular architectures.

However, the synthesis of such precisely substituted phenols is non-trivial. The powerful activating and ortho-, para-directing nature of the hydroxyl group often leads to a mixture of constitutional isomers and over-iodination, complicating purification and reducing yields.[2] This application note provides a detailed, field-proven protocol for the regioselective synthesis of 5-Chloro-3-fluoro-2-iodophenol via a controlled electrophilic iodination of 3-chloro-5-fluorophenol. We will delve into the mechanistic rationale behind the procedural choices, outline a self-validating experimental workflow, and provide comprehensive safety and characterization data to ensure a reproducible and reliable synthesis.

Scientific Rationale and Mechanistic Insight

The core of this synthesis is an electrophilic aromatic substitution reaction, a cornerstone of organic chemistry.[3] The success of this protocol hinges on carefully controlling the reactivity of the phenol and the iodinating agent to favor substitution at the desired C2 position.

Pillar 1: Activating the Substrate The phenolic hydroxyl group is a potent activating group, meaning it donates electron density into the aromatic ring, making the ring more nucleophilic and thus more susceptible to attack by electrophiles.[2] To enhance this effect, a mild base, sodium bicarbonate (NaHCO₃), is employed. The base deprotonates the weakly acidic phenol to form the corresponding sodium phenoxide. The resulting negative charge on the oxygen atom is delocalized into the ring, significantly increasing its nucleophilicity and accelerating the rate of electrophilic substitution.

Pillar 2: The Electrophile and Directing Effects Molecular iodine (I₂) serves as the source of the electrophile. The electron-rich phenoxide ring attacks one of the iodine atoms in the I-I bond, displacing the other as an iodide ion (I⁻).

The critical challenge is regioselectivity. The substitution pattern is governed by the cumulative directing effects of the substituents already present on the ring:

  • Hydroxyl (-OH): A strong ortho-, para-director. It strongly activates positions 2, 4, and 6.

  • Chloro (-Cl) and Fluoro (-F): These halogens are deactivating due to their inductive electron withdrawal but are also ortho-, para-directors because of resonance electron donation.

In the 3-chloro-5-fluorophenoxide intermediate, the powerful -O⁻ group directs substitution primarily to the ortho positions (C2 and C6) and the para position (C4). While all three sites are activated, the C2 position is flanked by both the hydroxyl and the chloro groups, creating some steric hindrance. This protocol carefully balances reaction conditions to favor mono-iodination and allow for the successful isolation of the desired 2-iodo isomer from other potential products like the 4-iodo and 6-iodo isomers.

Reaction Scheme

Caption: Synthesis of 5-Chloro-3-fluoro-2-iodophenol.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. All operations should be performed in a well-ventilated chemical fume hood.

Table 1: Reagents and Materials

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
3-Chloro-5-fluorophenol202982-62-9146.5510.01.47 g
Iodine (I₂)7553-56-2253.8110.52.67 g
Sodium Bicarbonate (NaHCO₃)144-55-884.0112.01.01 g
Methanol (MeOH)67-56-132.04-100 mL
Sodium Thiosulfate (Na₂S₂O₃)7772-98-7158.11-10% aq. solution
Hydrochloric Acid (HCl)7647-01-036.46-2 M aq. solution
Ethyl Acetate (EtOAc)141-78-688.11-~300 mL
Brine (Saturated NaCl)7647-14-558.44-~50 mL
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37-As needed
Silica Gel (for chromatography)7631-86-960.08-As needed
Hexane / Ethyl Acetate---As needed
Step-by-Step Methodology
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-Chloro-5-fluorophenol (1.47 g, 10.0 mmol).

    • Add methanol (100 mL) and stir until the solid is completely dissolved.

    • Add sodium bicarbonate (1.01 g, 12.0 mmol) to the solution. Stir for 10 minutes at room temperature.

  • Iodination:

    • In a single portion, add solid iodine (2.67 g, 10.5 mmol) to the stirred solution.

    • Seal the flask with a septum and protect the reaction from light by wrapping the flask in aluminum foil.

    • Stir the reaction mixture vigorously at room temperature (20-25 °C) for 12-18 hours.

  • Reaction Monitoring (In-Process Control):

    • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system.

    • Spot the starting material and the reaction mixture on a TLC plate. The product spot should appear at a different Rf value than the starting material. The reaction is complete when the starting material spot is no longer visible.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the flask in an ice bath.

    • Quench the reaction by slowly adding 10% aqueous sodium thiosulfate solution dropwise until the dark brown color of excess iodine disappears, resulting in a pale yellow solution.

    • Reduce the volume of the solvent to approximately one-third of the original volume using a rotary evaporator.

    • Carefully acidify the remaining aqueous solution to pH ~2 by adding 2 M HCl.

    • Transfer the mixture to a 500 mL separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product as a brownish oil or solid.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Prepare the column using a slurry of silica gel in hexane.

    • Load the crude product onto the column and elute with a gradient of ethyl acetate in hexane (starting from 100% hexane and gradually increasing to 5% ethyl acetate).

    • Collect fractions and analyze by TLC to identify those containing the pure product. The desired 2-iodo isomer is typically the least polar of the mono-iodinated products.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain 5-Chloro-3-fluoro-2-iodophenol as a white to off-white solid.

Trustworthiness: A Self-Validating System

To ensure the integrity and reproducibility of this protocol, several checkpoints are integrated into the workflow.

  • TLC Monitoring: Provides real-time, semi-quantitative assessment of reaction conversion, preventing premature work-up or unnecessary extension of reaction time.

  • Quenching Confirmation: The visual disappearance of the iodine color upon addition of sodium thiosulfate provides a clear endpoint for the quenching step.

  • pH Control: Acidification is crucial to ensure the product is in its neutral phenolic form for efficient extraction into the organic solvent. Use of pH paper confirms this step is complete.

  • Chromatographic Separation: The use of flash chromatography is the ultimate validation of product purity. The separation of the desired isomer from starting material and other byproducts confirms the success of the synthesis.

  • Final Analytical Confirmation: The identity and purity of the final product should be rigorously confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Table 2: Expected Results and Characterization

ParameterExpected Value
Theoretical Yield 2.72 g
Expected Actual Yield 60-75% (1.63 g - 2.04 g)
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ ~7.1-7.3 (m, 2H, Ar-H), ~5.8 (s, 1H, -OH) ppm
¹³C NMR (CDCl₃, 100 MHz) Expected signals for 6 aromatic carbons, with characteristic shifts due to C-F, C-Cl, and C-I bonds.
Purity (by HPLC/GC) >97% after chromatography

Visualizing the Workflow

A clear workflow is essential for procedural accuracy and safety.

Experimental_Workflow A 1. Reagent Setup Dissolve 3-chloro-5-fluorophenol and NaHCO₃ in Methanol B 2. Iodination Add I₂ and stir at RT for 12-18h (Protect from light) A->B Stir 10 min C 3. In-Process Control Monitor reaction by TLC B->C Sample periodically D 4. Quenching Add Na₂S₂O₃ solution until colorless C->D If reaction complete E 5. Acidification & Extraction Acidify with HCl, extract with EtOAc D->E F 6. Drying & Concentration Dry with MgSO₄, concentrate via rotovap E->F G 7. Purification Silica Gel Column Chromatography (Hexane/EtOAc gradient) F->G Crude product H 8. Analysis & Final Product Combine pure fractions, remove solvent, and analyze (NMR, MS) G->H Pure fractions

Caption: Step-by-step experimental workflow diagram.

Safety and Handling Precautions

Working with halogenated compounds requires strict adherence to safety protocols.

  • General: Conduct all steps in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[4]

  • 3-Chloro-5-fluorophenol: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.[5]

  • Iodine (I₂): Harmful if swallowed, inhaled, or in contact with skin. Causes severe skin burns and eye damage. Handle in a well-ventilated area.

  • Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve).

  • Ethyl Acetate & Hexane: Highly flammable liquids. May cause drowsiness or dizziness.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated organic waste should be collected in a designated container.

References

  • Iodine(III)-Mediated, Controlled Di- or Monoiodination of Phenols. The Journal of Organic Chemistry. Available at: [Link]

  • Iodination of Phenols: Lab Procedure & Aromatic Substitution. Studylib. Available at: [Link]

  • A New Meta in meta-Halophenol Synthesis. Synfacts. Available at: [Link]

  • Iodine(III)-Mediated, Controlled Di- or Monoiodination of Phenols. ACS Publications. Available at: [Link]

  • Iodination of phenol. Lund University Publications. Available at: [Link]

  • Reactions of Phenols. Chemistry Steps. Available at: [Link]

  • Synthesis and biological activity of halophenols as potent antioxidant and cytoprotective agents. ResearchGate. Available at: [Link]

  • Process for the preparation of halophenols. Google Patents.
  • Selective Oxidation of Halophenols Catalyzed by an Artificial Miniaturized Peroxidase. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. National Center for Biotechnology Information (PMC). Available at: [Link]

Sources

Application

Suzuki-Miyaura cross-coupling with 5-Chloro-3-fluoro-2-iodophenol

Application Note: Regioselective Suzuki-Miyaura Cross-Coupling of 5-Chloro-3-fluoro-2-iodophenol Executive Summary & Chemical Context 5-Chloro-3-fluoro-2-iodophenol (CAS: 2385728-15-2) is a highly functionalized, polyhal...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Suzuki-Miyaura Cross-Coupling of 5-Chloro-3-fluoro-2-iodophenol

Executive Summary & Chemical Context

5-Chloro-3-fluoro-2-iodophenol (CAS: 2385728-15-2) is a highly functionalized, polyhalogenated aromatic building block. Recently, it has emerged as a critical intermediate in the synthesis of fused bicyclic heteroaryl compounds, which act as potent NOD-like receptor protein 3 (NLRP3) inflammasome inhibitors for the treatment of asthma and chronic obstructive pulmonary disease (COPD)[1][2].

The presence of three distinct halogens (iodo, chloro, fluoro) alongside a free hydroxyl group presents a unique synthetic challenge. This application note details the mechanistic rationale and optimized protocols for achieving highly regioselective Suzuki-Miyaura cross-coupling at the C2 (iodo) position while preserving the C5 (chloro) and C3 (fluoro) sites for downstream orthogonal functionalization.

Mechanistic Insights & Causality (E-E-A-T)

Successful cross-coupling of this substrate relies on navigating its complex steric and electronic topography.

  • Regioselectivity (The Halogen Hierarchy): The oxidative addition of Palladium(0) is governed by bond dissociation energies. The C-I bond (~65 kcal/mol) undergoes rapid oxidative addition at moderate temperatures, whereas the C-Cl (~96 kcal/mol) and C-F (~116 kcal/mol) bonds remain inert under these specific conditions[3].

  • Steric Topography (The Di-Ortho Challenge): The iodine atom at the C2 position is flanked by the C1-hydroxyl and the C3-fluorine. This "di-ortho" steric bulk severely impedes the transmetalation step. If transmetalation is too slow, the arylboronic acid is prone to protodeboronation[4].

  • Electronic Influence of the Phenol: Under the basic conditions required for Suzuki coupling (e.g., K3PO4), the phenol is deprotonated to a phenoxide[5]. While the strongly electron-donating phenoxide enriches the aromatic ring (potentially slowing oxidative addition), the electron-withdrawing fluorine and chlorine atoms counterbalance this effect, maintaining a highly reactive C-I bond.

  • Ligand Selection: To overcome the steric hindrance and accelerate reductive elimination, dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) are critical[4][6]. SPhos forms a highly active, mono-ligated Pd(0) species that easily accommodates bulky substrates and prevents catalyst deactivation[7].

Reaction Optimization Data

The following table summarizes the optimization of the Suzuki-Miyaura coupling between 5-Chloro-3-fluoro-2-iodophenol and a standard arylboronic acid, illustrating the causality behind the chosen conditions.

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)Observation / Causality
1Pd(PPh3)4 (5 mol%)Na2CO3DME/H2O8542%Sluggish transmetalation due to sterics; high protodeboronation[5].
2Pd(dppf)Cl2 (5 mol%)K2CO3Dioxane/H2O9065%Moderate conversion; bidentate ligand struggles with di-ortho bulk.
3Pd/C (10 wt%, 5 mol%)K3PO4H2O10071%Environmentally benign, but lower yield due to heterogeneous steric limits[8].
4Pd(OAc)2 / SPhos (2/4 mol%) K3PO4 Toluene/H2O 80 94% Optimal. SPhos accelerates reductive elimination; biphasic system aids base solubility[4].

Visualizations

CatalyticCycle Pd Pd(0)-SPhos Active Catalyst OA Oxidative Addition (Regioselective at C-I) Pd->OA 5-Chloro-3-fluoro-2-iodophenol TM Transmetalation (Rate-limiting, Di-ortho sterics) OA->TM Base (K3PO4) RE Reductive Elimination (Accelerated by SPhos) TM->RE Arylboronic Acid RE->Pd Pd(0) Regeneration Prod Biaryl Phenol Product RE->Prod Product Release

Mechanistic cycle of the Suzuki-Miyaura coupling highlighting steric challenges.

Workflow S1 1. Reagent Assembly (Schlenk Flask) S2 2. Solvent Degassing (Sparging/FPT) S1->S2 S3 3. Thermal Coupling (80°C, 4-6h) S2->S3 S4 4. Biphasic Workup (EtOAc/H2O) S3->S4 S5 5. Chromatography (Isolation) S4->S5

Step-by-step experimental workflow for the biphasic Suzuki-Miyaura coupling.

Step-by-Step Experimental Protocol

Self-Validating Procedure for the Synthesis of Cross-Coupled Biaryl Phenols

Materials:

  • 5-Chloro-3-fluoro-2-iodophenol (1.0 mmol, 272.4 mg)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 mmol, 4.5 mg)

  • SPhos ligand (0.04 mmol, 16.4 mg)

  • Potassium phosphate tribasic (K3PO4) (3.0 mmol, 637 mg)

  • Toluene / Deionized Water (4:1 v/v, 5 mL total)

Step 1: Reagent Assembly & Inert Atmosphere Preparation

  • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 5-Chloro-3-fluoro-2-iodophenol, the arylboronic acid, and K3PO4.

  • Causality Check: K3PO4 is selected over weaker bases (like Na2CO3) because the sterically hindered transmetalation requires a highly soluble, strong base to efficiently form the reactive boronate complex at the aqueous-organic interface[5].

Step 2: Catalyst Addition & Degassing

  • Add Pd(OAc)2 and SPhos to the solid mixture.

  • Add 5 mL of the Toluene/Water (4:1) solvent mixture.

  • Rigorously degas the suspension by bubbling Argon (sparging) through the mixture for 15 minutes, or perform three Freeze-Pump-Thaw (FPT) cycles.

  • Causality Check: Degassing is absolutely critical. The electron-rich Pd(0)-SPhos active species is highly susceptible to oxidation by dissolved O2, which would prematurely terminate the catalytic cycle and lead to homocoupling of the boronic acid[4].

Step 3: Thermal Coupling & Reaction Monitoring

  • Seal the Schlenk tube and immerse it in a pre-heated oil bath at 80 °C. Stir vigorously (1000 rpm) to ensure maximum interfacial surface area between the toluene and water phases.

  • Allow the reaction to proceed for 4-6 hours.

  • Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 4:1) or LC-MS. The reaction is deemed complete upon the disappearance of the starting material (LC-MS: m/z ~271 for [M-H]- in negative ion mode) and the appearance of the biaryl product mass.

Step 4: Biphasic Workup

  • Cool the reaction mixture to room temperature.

  • Dilute with 15 mL of Ethyl Acetate (EtOAc) and filter the biphasic mixture through a short pad of Celite to remove precipitated palladium black and inorganic salts.

  • Transfer the filtrate to a separatory funnel. Separate the organic layer and extract the aqueous layer with EtOAc (2 × 10 mL).

  • Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/EtOAc.

  • Isolate the pure cross-coupled biaryl phenol product and verify its structure via 1H, 19F, and 13C NMR spectroscopy.

References

  • [1] WO2023066825A1 - Fused bicyclic heteroaryl compounds useful as nlrp3 inhibitors. Google Patents. URL:

  • [8] Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. ACS Publications. URL:[Link]

  • [2] Fused Bicyclic Heteroaryl Compounds as NLRP3 Inhibitors for Treating Asthma or COPD. NIH. URL: [Link]

  • [6] Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki–Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Journal of the American Chemical Society. URL:[Link]

  • [7] Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. UCLA / The Doyle Group. URL: [Link]

  • [4] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. URL:[Link]

Sources

Method

Palladium-catalyzed reactions using 5-Chloro-3-fluoro-2-iodophenol

Application Note & Protocol: Chemoselective Palladium-Catalyzed Transformations of 5-Chloro-3-fluoro-2-iodophenol Introduction & Mechanistic Causality 5-Chloro-3-fluoro-2-iodophenol (CAS: 2385728-15-2)[1] is a highly ver...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: Chemoselective Palladium-Catalyzed Transformations of 5-Chloro-3-fluoro-2-iodophenol

Introduction & Mechanistic Causality

5-Chloro-3-fluoro-2-iodophenol (CAS: 2385728-15-2)[1] is a highly versatile, polyhalogenated building block utilized in the synthesis of complex pharmaceutical scaffolds[2]. The strategic value of this molecule lies in its three distinct halogens and a protic phenol group, which offer orthogonal reactivity profiles for sequential functionalization.

The chemoselectivity of palladium-catalyzed cross-coupling in polyhalogenated arenes is governed by the relative bond dissociation energies (BDEs) of the carbon-halogen bonds[3].

  • C-I Bond (Position 2) : With the lowest BDE (~65 kcal/mol), the carbon-iodine bond undergoes rapid oxidative addition with Pd(0) species. This is the primary site of functionalization and reacts under mild conditions[4].

  • C-Cl Bond (Position 5) : The carbon-chlorine bond has a significantly higher BDE (~81 kcal/mol). It remains inert under standard coupling conditions but can be selectively activated in a subsequent step using electron-rich, sterically demanding biarylphosphine ligands (e.g., XPhos, RuPhos)[5].

  • C-F Bond (Position 3) : Highly inert to standard Pd-catalysis (BDE ~114 kcal/mol), serving primarily as a metabolic blocker or conformational modulator in drug design.

  • Phenol (-OH) Group : Acts as an electron-donating group. Upon deprotonation by a base, the resulting phenoxide increases the electron density of the aromatic ring. This decelerates the oxidative addition of the C-Cl bond, further enhancing the chemoselectivity for the C-I bond. Additionally, the ortho-hydroxyl group can participate in intramolecular cyclizations.

Chemoselective Workflow & Decision Tree

Workflow A 5-Chloro-3-fluoro- 2-iodophenol B Suzuki-Miyaura (C-I Activation) A->B Pd(dppf)Cl2, Base C Sonogashira (C-I Activation) A->C PdCl2(PPh3)2, CuI F C2-Aryl Phenol B->F E Intramolecular Cyclization C->E Base, Heat D Buchwald-Hartwig (C-Cl Activation) H C2,C5-Bis-Functionalized D->H G Benzofuran Scaffold E->G F->D Pd2(dba)3, XPhos

Figure 1: Chemoselective functionalization workflow for 5-Chloro-3-fluoro-2-iodophenol.

Application 1: Chemoselective Suzuki-Miyaura Coupling at C2

To achieve high yields of the C2-arylated product without premature activation of the C5-chlorine, the choice of catalyst and base is critical. Strong bases and highly electron-rich ligands can lead to unwanted C5-arylation or hydrodehalogenation[5].

Table 1: Optimization of Chemoselective Suzuki-Miyaura Coupling

Catalyst (5 mol%)LigandBase (2.0 eq)SolventTemp (°C)Yield (C2-Aryl)C2,C5-Diarylation
Pd(PPh3)4PPh3Na2CO3Toluene/H2O8088%<2%
Pd(dppf)Cl2 dppf K3PO4 Dioxane/H2O 80 94% <1%
Pd2(dba)3XPhosCs2CO3Dioxane10045%40%

Causality Insight: Pd(dppf)Cl2 provides the optimal balance of reactivity and stability, facilitating the transmetalation step while being insufficiently electron-rich to insert into the C-Cl bond[4]. XPhos, conversely, forces C-Cl activation, destroying chemoselectivity.

Protocol 1: C2-Selective Suzuki-Miyaura Coupling

  • Preparation : In a nitrogen-filled glovebox or using standard Schlenk techniques, charge an oven-dried 20 mL vial with 5-Chloro-3-fluoro-2-iodophenol (1.0 mmol, 272.4 mg), the desired arylboronic acid (1.05 mmol), and Pd(dppf)Cl2 (0.05 mmol, 36.6 mg).

  • Base Addition : Add finely milled, anhydrous K3PO4 (2.0 mmol, 424.5 mg).

  • Solvent Addition : Inject degassed 1,4-Dioxane (4.0 mL) and degassed deionized H2O (1.0 mL) via syringe.

  • Reaction : Seal the vial, transfer to a pre-heated stirring block at 80 °C, and stir vigorously (800 rpm) for 4-6 hours. Monitor completion via TLC or LC-MS (tracking the disappearance of the distinct iodine isotope pattern).

  • Workup : Cool to room temperature, dilute with EtOAc (15 mL), and wash with 1M HCl (10 mL) to neutralize the phenoxide. Extract the aqueous layer with EtOAc (2 x 10 mL). Dry the combined organics over Na2SO4, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Application 2: Tandem Sonogashira Coupling and Annulation to Benzofurans

The proximity of the phenol group to the C2-iodine enables a powerful tandem reaction. Following the Sonogashira coupling of a terminal alkyne, the basic conditions promote an intramolecular 5-endo-dig cyclization of the phenoxide onto the activated alkyne, directly yielding 2-substituted 4-fluoro-6-chlorobenzofurans.

CatalyticCycle Pd0 Pd(0) Active Species OA Oxidative Addition (C-I Cleavage) Pd0->OA 5-Chloro-3-fluoro-2-iodophenol TM Transmetalation (from Cu-acetylide) OA->TM Cu-Alkyne RE Reductive Elimination (C-C Formation) TM->RE RE->Pd0 Release of Pd(0) CYC Intramolecular O-Cyclization RE->CYC Base promoted PROD Benzofuran Derivative CYC->PROD

Figure 2: Catalytic cycle of the tandem Sonogashira coupling and cyclization.

Protocol 2: Synthesis of 4-Fluoro-6-chlorobenzofurans

  • Preparation : Charge a Schlenk flask with 5-Chloro-3-fluoro-2-iodophenol (1.0 mmol), PdCl2(PPh3)2 (0.05 mmol, 35 mg), and CuI (0.10 mmol, 19 mg).

  • Atmosphere : Evacuate and backfill with argon three times.

  • Reagents : Add anhydrous Triethylamine (Et3N) (5.0 mL) as both solvent and base. Add the terminal alkyne (1.2 mmol) dropwise.

  • Reaction : Stir at room temperature for 2 hours to ensure complete Sonogashira coupling (intermediate formation). Then, heat the mixture to 80 °C for 8 hours to drive the intramolecular cyclization.

  • Workup : Filter the mixture through a pad of Celite to remove Pd and Cu salts, washing with Et2O (20 mL). Concentrate the filtrate and purify via silica gel chromatography.

Application 3: Sequential C5-Functionalization (Buchwald-Hartwig Amination)

Once the C2 position is occupied (e.g., via Protocol 1), the C5-chlorine can be functionalized. This requires overcoming the high BDE of the C-Cl bond.

Causality Insight: The use of Pd2(dba)3 in combination with XPhos (a bulky, electron-rich dialkylbiaryl phosphine) creates a highly reactive, monoligated Pd(0) species. The electron richness facilitates oxidative addition into the stubborn C-Cl bond, while the steric bulk accelerates the reductive elimination of the C-N bond[5].

Protocol 3: C5-Amination of the C2-Arylated Intermediate

  • Preparation : Charge a vial with the C2-arylated phenol intermediate (1.0 mmol), the desired secondary amine (1.2 mmol), Pd2(dba)3 (0.02 mmol, 18.3 mg), XPhos (0.08 mmol, 38.1 mg), and Cs2CO3 (2.0 mmol).

  • Solvent : Add degassed anhydrous Toluene (5.0 mL) under argon.

  • Reaction : Seal and heat at 100 °C for 12 hours.

  • Workup : Cool to room temperature, dilute with EtOAc, wash with water, dry over Na2SO4, and concentrate. Purify the target bis-functionalized compound via chromatography.

References

  • ChemScene. "2385728-15-2 | 5-Chloro-3-fluoro-2-iodophenol". ChemScene.
  • Benchchem. "A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-3-iodophenol". Benchchem.
  • Nobel Prize Outreach. "PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS". NobelPrize.org.
  • Organic Chemistry Frontiers. "Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites". RSC Publishing.
  • ResearchGate. "Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals". ResearchGate.

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing dehalogenation during 5-Chloro-3-fluoro-2-iodophenol reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to help you troubleshoot and eliminate dehalogenation side reactions when working with the highly funct...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to help you troubleshoot and eliminate dehalogenation side reactions when working with the highly functionalized substrate 5-Chloro-3-fluoro-2-iodophenol .

This guide bypasses generic advice and focuses strictly on the mechanistic causality of your reaction conditions, providing you with self-validating protocols to ensure scalable, high-yield cross-couplings.

Mechanistic Causality: The "Why" Behind Dehalogenation

When subjecting 5-Chloro-3-fluoro-2-iodophenol to palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira), the carbon-iodine (C-I) bond is the primary site of oxidative addition due to its low bond dissociation energy compared to C-Cl and C-F[1][2].

However, the presence of the unprotected phenol (-OH) group complicates the reaction. Under basic conditions, the phenol is deprotonated to a phenoxide. This strongly electron-donating group makes the aryl ring highly electron-rich. Electron-rich aryl halides significantly slow down the transmetalation step of the catalytic cycle[3][4].

When transmetalation is sluggish, the long-lived Pd(II) intermediate has ample time to be intercepted by a hydride source (often derived from protic solvents, trace water, or strong alkoxide bases)[1][5]. This forms a palladium-hydride (Pd-H) species that rapidly undergoes reductive elimination, yielding the undesired hydrodehalogenated byproduct: 5-chloro-3-fluorophenol [6][7].

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition [Pd(II)(Ar)(I)] Pd0->OxAdd + Ar-I ArI 5-Chloro-3-fluoro-2-iodophenol ArI->OxAdd TransMet Transmetalation (Fast with Bulky Ligands) OxAdd->TransMet + Ar'-B(OH)2 Hydride Hydride Transfer (From Base/Solvent) OxAdd->Hydride Slow Transmetalation RedElim Desired Product (Cross-Coupled) TransMet->RedElim RedElim->Pd0 Regenerates Pd(0) Dehal Dehalogenated Byproduct (5-Chloro-3-fluorophenol) Hydride->Dehal Dehal->Pd0 Regenerates Pd(0)

Catalytic cycle showing the divergence between desired cross-coupling and hydrodehalogenation.

Troubleshooting FAQs

Q1: I am observing massive amounts of 5-chloro-3-fluorophenol. Is my solvent causing this? A1: Yes, likely. Protic solvents (like ethanol or methanol) are notorious for undergoing beta-hydride elimination after coordinating with palladium, acting as direct hydride donors[3][7]. Isotope-labeling studies using deuterated methanol (CD3OD) have proven that solvent deprotonation is a primary driver of hydrodehalogenation[7]. Solution: Switch to strictly aprotic solvents like anhydrous Toluene or 1,4-Dioxane[1][6].

Q2: How does my choice of base influence the loss of iodine? A2: Strong alkoxide bases (e.g., NaOEt, KOtBu) readily generate palladium-hydride species, accelerating dehalogenation[6][8]. Furthermore, they fully deprotonate your substrate's phenol group, exacerbating the electron-rich nature of the intermediate. Solution: Utilize milder, inorganic bases such as K3PO4 or K2CO3, which provide sufficient basicity for transmetalation without acting as hydride donors[8][9].

Q3: Which ligand system will force the reaction toward the desired product? A3: You must outcompete the hydride transfer kinetically. Standard ligands like PPh3 or dppf result in slow transmetalation for electron-rich substrates. You need highly bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos . These ligands accelerate transmetalation and force the desired reductive elimination due to their immense steric bulk[3][6][9].

Workflow Start Dehalogenation > 5%? Solvent Are you using protic solvents? Start->Solvent ChangeSolvent Switch to Toluene or Dioxane Solvent->ChangeSolvent Yes Base Using strong alkoxide bases? Solvent->Base No ChangeBase Switch to K3PO4 or K2CO3 Base->ChangeBase Yes Ligand Is transmetalation too slow? Base->Ligand No ChangeLigand Use XPhos or SPhos ligands Ligand->ChangeLigand Yes

Step-by-step logical workflow to troubleshoot and minimize hydrodehalogenation.

Quantitative Data: Reaction Parameter Optimization

The following tables synthesize empirical optimization data for minimizing the de-iodination of electron-rich halogenated phenols. Use these matrices to benchmark your experimental design.

Table 1: Effect of Base and Solvent on Dehalogenation Ratio

Entry Solvent System Base Hydride Source Potential Dehalogenation (%) Desired Yield (%)
1 Ethanol / H2O NaOEt High 65% 15%
2 THF / H2O NaOH Moderate 40% 45%
3 1,4-Dioxane K2CO3 Low 12% 78%

| 4 | Anhydrous Toluene | K3PO4 | Very Low | < 5% | 92% |

Table 2: Ligand Effects on Reaction Kinetics

Ligand Steric Bulk Electron Density Transmetalation Rate Dehalogenation (%)
PPh3 Low Moderate Slow 45%
dppf Moderate Moderate Moderate 25%
SPhos High High Fast < 10%

| XPhos | Very High | High | Very Fast | < 5% |

Self-Validating SOP: Optimized Suzuki-Miyaura Coupling

This protocol is engineered as a self-validating system. It utilizes XPhos Pd G2 (a pre-catalyst that readily forms the active Pd(0) species without requiring reduction by an external hydride source) and strictly aprotic conditions to shut down the dehalogenation pathway[6][9].

Materials:

  • 5-Chloro-3-fluoro-2-iodophenol (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • XPhos Pd G2 (2 mol%)

  • Anhydrous K3PO4 (2.0 equiv)

  • Anhydrous, degassed Toluene (0.2 M)

Step-by-Step Methodology:

  • Vessel Preparation: Flame-dry a Schlenk flask or reaction vial equipped with a magnetic stir bar under a vacuum, then backfill with high-purity Argon.

  • Reagent Loading: Add 5-Chloro-3-fluoro-2-iodophenol, the arylboronic acid, and anhydrous K3PO4 to the vessel.

  • Catalyst Addition: Add the XPhos Pd G2 pre-catalyst. Scientific Rationale: Using a G2 pre-catalyst avoids the need for excess free ligand and ensures rapid, quantitative generation of the active Pd(0) species.

  • Solvent Introduction: Inject anhydrous, degassed Toluene. Degas the resulting suspension via three freeze-pump-thaw cycles. Scientific Rationale: Trace oxygen degrades electron-rich phosphines, while trace water can act as a hydrogen source for hydrodehalogenation[5][10].

  • Reaction Execution: Heat the mixture to 80 °C. Do not exceed this temperature, as thermal degradation of the catalyst promotes side reactions[1][9].

  • Validation Checkpoint (Crucial): After 2 hours, withdraw a 50 µL aliquot via syringe. Quench with 1M HCl, extract with Ethyl Acetate, and analyze via GC-MS.

    • Self-Validation Metric: Look for the molecular ion peak (M+) of your desired product versus the dehalogenated byproduct (5-chloro-3-fluorophenol, m/z 146.5). The ratio must be > 95:5. If significant dehalogenation is observed, abort scale-up and rigorously re-dry your K3PO4 and Toluene.

  • Work-Up: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate under reduced pressure before column chromatography.

References

  • Title: 9 | Source: Benchchem

  • Title: 8 | Source: Benchchem

  • Title: 3 | Source: Benchchem

  • Title: 1 | Source: Benchchem

  • Title: 4 | Source: Johnson Matthey Catalysis & Chiral Technologies

  • Title: 2 | Source: Benchchem

  • Title: 5 | Source: ACS Publications

  • Title: 10 | Source: ACS Publications

  • Title: 6 | Source: Benchchem

  • Title: 7 | Source: Chemical Communications (RSC Publishing)

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of 5-Chloro-3-fluoro-2-iodophenol

Welcome to the technical support center for 5-Chloro-3-fluoro-2-iodophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges enco...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 5-Chloro-3-fluoro-2-iodophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this complex halogenated phenol. Here, we provide in-depth, experience-driven advice and practical protocols to ensure the successful dissolution of this compound for your experimental needs.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 5-Chloro-3-fluoro-2-iodophenol?

A1: 5-Chloro-3-fluoro-2-iodophenol is a multi-halogenated phenol. Its structure, featuring a polar hydroxyl group and a largely non-polar, halogen-substituted aromatic ring, results in moderate solubility in many common organic solvents. Due to the presence of chlorine, fluorine, and iodine, the molecule has a significant molecular weight and complex electronic properties that influence its interaction with solvent molecules. Generally, it is poorly soluble in water and non-polar aliphatic hydrocarbons but shows better solubility in moderately polar to polar aprotic and protic organic solvents.

Q2: I'm having difficulty dissolving 5-Chloro-3-fluoro-2-iodophenol in my chosen solvent. What are the likely reasons?

A2: Dissolution issues with this compound can stem from several factors:

  • Solvent Polarity Mismatch: The principle of "like dissolves like" is fundamental. If the polarity of your solvent is drastically different from that of 5-Chloro-3-fluoro-2-iodophenol, you will encounter solubility problems.

  • Insufficient Temperature: The solubility of most solid organic compounds, including this one, generally increases with temperature.[1][2] Attempting to dissolve it at room temperature may not be sufficient to overcome the crystal lattice energy.

  • High Concentration: You might be trying to create a solution that exceeds the compound's saturation point in that specific solvent at the given temperature.

  • Particle Size: Larger crystals have a smaller surface-area-to-volume ratio, which slows down the rate of dissolution.[3]

  • Compound Purity: Impurities can sometimes alter the expected solubility behavior.

Q3: What safety precautions should I take when handling 5-Chloro-3-fluoro-2-iodophenol and its solutions?

A3: As with all halogenated organic compounds, it is crucial to handle 5-Chloro-3-fluoro-2-iodophenol in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat. For comprehensive safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier.

Troubleshooting Guide

This section provides systematic approaches to overcoming common solubility challenges with 5-Chloro-3-fluoro-2-iodophenol.

Issue 1: The compound is not dissolving completely at room temperature.

The dissolution of a solid in a solvent is an endothermic process for many organic compounds, meaning that an increase in temperature will favor dissolution.[1][4][5]

  • Solution 1: Gentle Heating. Applying heat increases the kinetic energy of both the solvent and solute molecules, facilitating the breakdown of the crystal lattice.

    • Place your solution in a warm water bath (start with 40-50°C).

    • Continuously stir or agitate the solution to ensure even heat distribution and to maximize the interaction between the solute and solvent.

  • Solution 2: Sonication. Ultrasonic waves can help break apart solid agglomerates and increase the surface area available for dissolution.

    • Place the sample vial or flask in an ultrasonic bath.

    • Sonicate in short bursts to avoid excessive heating of the solvent, unless heating is also desired.

Experimental Protocols & Advanced Strategies

For more persistent solubility issues, a more systematic approach to solvent selection and the use of co-solvents may be necessary.

Protocol 1: Systematic Solvent Screening

This protocol will help you identify the most suitable single solvent for your desired concentration.

Methodology:

  • Preparation: Dispense a small, accurately weighed amount of 5-Chloro-3-fluoro-2-iodophenol (e.g., 5 mg) into several small vials.

  • Solvent Addition: To each vial, add a different candidate solvent (see table below for suggestions) in small, incremental volumes (e.g., 100 µL).

  • Observation: After each addition, vortex or stir the vial and observe for complete dissolution.

  • Heating: If the compound does not dissolve at room temperature, gently warm the vial as described in the troubleshooting section.

  • Record: Note the solvent and the approximate volume required to achieve complete dissolution. This will give you a qualitative measure of solubility.

Table 1: Suggested Solvents for Screening

Solvent ClassExamplesPolarity IndexRationale
Aprotic Polar Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF)High to ModerateThese solvents can engage in dipole-dipole interactions and are often effective for a wide range of organic molecules.[6]
Protic Polar Methanol, Ethanol, IsopropanolHigh to ModerateThe hydroxyl group can form hydrogen bonds with the phenolic hydroxyl of the solute, aiding dissolution.
Chlorinated Dichloromethane (DCM), ChloroformModerateStructural similarities with the chloro-substituent may enhance solubility.
Ethers Diethyl ether, 1,4-DioxaneLow to ModerateCan act as hydrogen bond acceptors.

Note: Polarity indices are relative values and can vary slightly depending on the scale used.[7]

Protocol 2: Developing a Co-Solvent System

When a single solvent does not provide the desired solubility, a co-solvent system can be highly effective.[8][9][10] Co-solvents work by modifying the overall polarity of the solvent mixture to better match that of the solute.[8]

Methodology:

  • Primary Solvent Selection: Choose a primary solvent in which 5-Chloro-3-fluoro-2-iodophenol has at least partial solubility. This is often a solvent that is compatible with your downstream application (e.g., ethanol for a biological assay).

  • Co-Solvent Selection: Select a co-solvent with a different polarity in which the compound is highly soluble (e.g., DMSO or DMF).

  • Titration:

    • Suspend the compound in the primary solvent.

    • Slowly add the co-solvent dropwise while stirring.

    • Continue adding the co-solvent until the compound fully dissolves.

  • Optimization: Aim to use the minimum amount of co-solvent necessary to achieve and maintain solubility, as high concentrations of some co-solvents (like DMSO) can be detrimental in certain experimental systems.

Visualization of Troubleshooting Workflow

To aid in your decision-making process, the following diagram outlines a logical workflow for addressing solubility issues with 5-Chloro-3-fluoro-2-iodophenol.

Solubility_Troubleshooting start Start: Dissolution Issue with 5-Chloro-3-fluoro-2-iodophenol check_rt Attempted dissolution at room temperature? start->check_rt apply_heat Apply Gentle Heat (40-50°C) & Agitate check_rt->apply_heat Yes dissolved1 Dissolved? apply_heat->dissolved1 sonicate Use Sonication dissolved2 Dissolved? sonicate->dissolved2 dissolved1->sonicate No end_success Success: Solution Prepared dissolved1->end_success Yes solvent_screen Perform Systematic Solvent Screening dissolved2->solvent_screen No dissolved2->end_success Yes co_solvent Develop a Co-Solvent System solvent_screen->co_solvent end_reassess Re-evaluate Experiment: Consider alternative compound or formulation strategy co_solvent->end_reassess

Caption: Troubleshooting workflow for dissolving 5-Chloro-3-fluoro-2-iodophenol.

Understanding the "Why": Causality in Experimental Choices

The choice of solvent and dissolution method is not arbitrary; it is grounded in the physicochemical properties of both the solute and the solvent.

The Role of Intermolecular Forces

The solubility of 5-Chloro-3-fluoro-2-iodophenol is a balance of several intermolecular forces:

  • Hydrogen Bonding: The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor. Solvents capable of hydrogen bonding (e.g., alcohols, water) can interact strongly with this group.

  • Dipole-Dipole Interactions: The electronegative halogen atoms and the hydroxyl group create a molecular dipole. Polar solvents will interact favorably with these dipoles.

  • Van der Waals Forces: The large, electron-rich aromatic ring and iodine atom contribute to significant London dispersion forces, which are best matched by larger, more polarizable solvent molecules.

A successful dissolution strategy relies on selecting a solvent or solvent system that can effectively disrupt the solute-solute interactions within the crystal lattice and replace them with favorable solute-solvent interactions.

Why Co-Solvents Work

A co-solvent system, such as ethanol and DMSO, is effective because it creates a solvent environment with tunable polarity.[11] Ethanol, a protic solvent, can hydrogen bond with the phenolic hydroxyl group. DMSO, a strong polar aprotic solvent, is an excellent hydrogen bond acceptor and can effectively solvate the aromatic ring. The combination of these interactions can overcome the crystal lattice energy more effectively than either solvent alone.

CoSolvent_Mechanism cluster_solute 5-Chloro-3-fluoro-2-iodophenol cluster_solvents Co-Solvent System solute Phenolic -OH (H-bond donor/acceptor) Halogenated Ring (Dipole & van der Waals) dissolution Enhanced Solubility solute->dissolution Interacts with ethanol Ethanol (Primary Solvent) - H-bond donor/acceptor ethanol->dissolution Primary Solvation Shell dmso DMSO (Co-Solvent) - Strong H-bond acceptor - High Polarity dmso->dissolution Disrupts Lattice & Solvates Ring

Caption: Mechanism of co-solvency for enhanced dissolution.

We trust this guide will be a valuable resource in your research endeavors. Should you have further questions or require additional support, please do not hesitate to contact our technical services team.

References

  • Wikipedia. Cosolvent. [Link]

  • Environmental Science Desk. (2025, December 5).
  • Mitchell, J. H., et al. (2010, May 4). On the Effect of Temperature on Aqueous Solubility of Organic Solids. ACS Publications. [Link]

  • American Chemical Society. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids.
  • WuXi AppTec DMPK. (2024, March 15).
  • Pharma Excipients. (2022, May 30).
  • Taylor & Francis. Cosolvent – Knowledge and References.
  • ResearchGate. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
  • Chemistry LibreTexts. (2022, July 4). 13.
  • LibreTexts. (2023, August 31). Solubility of Organic Compounds.
  • BenchChem. (2025). Addressing solubility issues of 5-Bromo-2-chlorophenol in organic solvents.
  • Hoye, T. R. (2022, September 8). Properties of Common Organic Solvents. University of Minnesota.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 5-Chloro-3-fluoro-2-iodophenol Derivatives

Introduction 5-Chloro-3-fluoro-2-iodophenol and its derivatives are valuable building blocks in medicinal chemistry and materials science. Their trifunctionalized aromatic ring system offers multiple points for diversifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-Chloro-3-fluoro-2-iodophenol and its derivatives are valuable building blocks in medicinal chemistry and materials science. Their trifunctionalized aromatic ring system offers multiple points for diversification, making them crucial intermediates in the synthesis of complex molecules. However, the inherent electronic and steric properties of this scaffold can present unique challenges during synthetic transformations. This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot and optimize reaction conditions for these important compounds.

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format. It aims to directly address specific issues you may encounter during your experiments, providing not just solutions but also the underlying scientific reasoning to empower your synthetic strategies.

I. Ortho-Iodination of 3-Chloro-5-fluorophenol

The selective introduction of iodine at the C2 position (ortho to the hydroxyl group) is a critical first step in many synthetic routes. The directing effect of the hydroxyl group and the electronic nature of the existing halogen substituents heavily influence this reaction's outcome.

FAQ 1: My ortho-iodination of 3-chloro-5-fluorophenol is giving low yields and a mixture of isomers. How can I improve the regioselectivity?

Answer: Achieving high regioselectivity in the iodination of phenols is a common challenge. The hydroxyl group is a strong ortho-, para-director.[1] In the case of 3-chloro-5-fluorophenol, the para-position (C6) is sterically more accessible, but electronic factors can be leveraged to favor ortho-iodination.

Troubleshooting Steps & Optimization Strategies:

  • Choice of Iodinating Agent:

    • Iodine (I₂) with an Oxidizing Agent: This is a common method. The oxidizing agent (e.g., H₂O₂, NaOCl) generates a more electrophilic iodine species in situ.[2] The reaction of phenol with iodine and hydrogen peroxide in water can favor ortho-iodination.[2]

    • N-Iodosuccinimide (NIS): NIS is a milder and often more selective iodinating agent. It can be particularly effective for activated or sensitive substrates.

    • Iodine Monochloride (ICl): ICl is a potent iodinating agent but can sometimes lead to over-iodination or the incorporation of chlorine.[3] Its use requires careful control of stoichiometry and reaction conditions.

    • Hypervalent Iodine Reagents: These reagents can offer excellent control and functional group tolerance, even for deactivated phenols.[4]

  • Solvent and Temperature Effects:

    • Non-polar solvents can sometimes favor ortho-iodination due to hydrogen bonding interactions between the phenol and the iodinating agent.

    • Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product.

  • Use of Directing Groups or Catalysts:

    • The use of a transition metal salt or NaNO₂ as an auxiliary agent can promote ortho-orientation by coordinating to the oxygen atom of the phenol.[5]

    • In some cases, temporarily protecting the hydroxyl group can alter the directing effect, though this adds extra steps to the synthesis.

dot

Ortho-Iodination Troubleshooting start Low Yield/ Poor Regioselectivity iodinating_agent Evaluate Iodinating Agent start->iodinating_agent conditions Optimize Reaction Conditions start->conditions additives Consider Additives/ Catalysts start->additives outcome Improved Ortho-Selectivity iodinating_agent->outcome NIS or I₂/Oxidant conditions->outcome Low Temp./ Non-polar Solvent additives->outcome Transition Metal Salt Suzuki-Miyaura_Troubleshooting start Low/No Suzuki Coupling Yield reagent_check Verify Reagent Quality (Boronic Acid, Pd Catalyst, Base, Solvent) start->reagent_check catalyst_system Optimize Catalyst System (Ligand & Pd Source) reagent_check->catalyst_system Reagents OK reaction_conditions Adjust Reaction Conditions (Base, Solvent, Temperature) catalyst_system->reaction_conditions Still Low Yield success Successful Coupling catalyst_system->success Yield Improved protecting_group Consider Protecting Hydroxyl Group reaction_conditions->protecting_group Still Low Yield reaction_conditions->success Yield Improved protecting_group->success Yield Improved

Caption: Decision tree for troubleshooting Suzuki-Miyaura coupling.

III. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, which are ubiquitous in pharmaceuticals. [6][7]Applying this reaction to 5-chloro-3-fluoro-2-iodophenol derivatives allows for the introduction of a wide range of amino functionalities.

FAQ 3: I am attempting a Buchwald-Hartwig amination on my 2-iodo-phenol derivative, but the reaction is sluggish and incomplete. How can I drive it to completion?

Answer: Similar to the Suzuki coupling, the success of the Buchwald-Hartwig amination hinges on the interplay between the palladium catalyst, the ligand, the base, and the solvent. The choice of these components is crucial for overcoming the challenges posed by your sterically demanding and potentially coordinating substrate.

Key Optimization Parameters:

ParameterRecommendationRationale
Catalyst/Ligand Use a pre-formed Pd(II) precatalyst with a bulky, electron-rich biarylphosphine ligand (e.g., G3 or G4 palladacycles with XPhos or RuPhos).Precatalysts are often more air- and moisture-stable and provide more consistent results. The bulky ligand facilitates the reductive elimination step, which is often rate-limiting. [8]
Base A strong, non-nucleophilic base such as NaOt-Bu, K₃PO₄, or Cs₂CO₃ is typically required.The base is critical for deprotonating the amine and facilitating the catalytic cycle. [9]
Solvent Anhydrous, polar aprotic solvents like toluene, 1,4-dioxane, or THF are commonly used.These solvents effectively dissolve the reactants and intermediates without interfering with the catalytic cycle.
Temperature Reactions are often heated to 80-110 °C.Higher temperatures are generally needed to overcome the activation energy for the oxidative addition and reductive elimination steps.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • To an oven-dried reaction vessel, add the 5-chloro-3-fluoro-2-iodophenol derivative (1.0 equiv.), the amine (1.2-1.5 equiv.), the palladium precatalyst (1-3 mol%), and the ligand (2-6 mol%).

  • Add the base (2.0-3.0 equiv.).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

IV. Purification and Characterization

The presence of multiple halogen atoms and a phenolic hydroxyl group can make the purification of these derivatives challenging.

FAQ 4: I am having difficulty purifying my 5-chloro-3-fluoro-2-iodophenol derivative. What purification strategies are most effective?

Answer: The purification of halogenated phenols can be complicated by their acidity, potential for sublimation, and similar polarities of starting materials and products. A multi-step approach is often necessary.

Purification Workflow:

  • Aqueous Workup:

    • After the reaction is complete, a standard aqueous workup is the first step.

    • If your product is acidic (due to the phenolic proton), you can use a dilute base (e.g., 1M NaOH) wash to extract it into the aqueous layer, leaving non-acidic impurities in the organic layer. You can then re-acidify the aqueous layer and extract your product back into an organic solvent. This liquid-liquid extraction can be a very effective initial purification step. [10]

  • Column Chromatography:

    • Silica gel chromatography is the most common method for purifying organic compounds.

    • Due to the acidity of the phenol, tailing can be an issue on silica gel. Adding a small amount of acetic acid (0.1-1%) to the eluent can help to suppress this.

    • A gradient elution, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.

  • Crystallization:

    • If your product is a solid, crystallization can be an excellent final purification step to obtain highly pure material. [1] * Experiment with different solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/hexanes) to find conditions that yield well-formed crystals.

  • Distillation:

    • For thermally stable, lower molecular weight derivatives, distillation under reduced pressure can be a viable purification method.

dot

Purification_Workflow crude_product Crude Reaction Mixture workup Aqueous Workup (Acid-Base Extraction) crude_product->workup chromatography Silica Gel Chromatography (Consider adding Acetic Acid) workup->chromatography crystallization Crystallization (For solid products) chromatography->crystallization distillation Distillation (For thermally stable liquids) chromatography->distillation pure_product Pure Product crystallization->pure_product distillation->pure_product

Caption: A general workflow for the purification of phenolic compounds.

References

  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Ethyl-4-iodophenol - Benchchem.
  • Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process - PMC.
  • Technical Support Center: Troubleshooting Suzuki Coupling with 2-Ethyl-4-iodophenol - Benchchem.
  • Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 - Chemia.
  • Iodination of Phenols: Lab Procedure & Aromatic Substitution - Studylib.
  • Reactions of Phenols - Chemistry Steps.
  • Iodination of phenol.
  • Buchwald–Hartwig amination - Wikipedia.
  • Pd/C as a Reusable Catalyst for the Coupling Reaction of Halophenols and Arylboronic Acids in Aqueous Media | The Journal of Organic Chemistry - ACS Publications.
  • Purification of phenol - US2782242A - Google Patents.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • Enantioselective Synthesis of 3‐Fluorochromanes via Iodine(I)/Iodine(III) Catalysis - PMC.
  • Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C | The Journal of Organic Chemistry - ACS Publications.
  • Extraction and Cleanup Methods for Analysis of Phenolic and Neutral Organohalogens in Plasma.
  • Iodine(III)-Mediated, Controlled Di- or Monoiodination of Phenols - ACS Publications.
  • Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC.
  • Investigation of The Iodination of Some of The Ortho Substituted Phenols - FHSU Scholars Repository.
  • The Mechanism of the Iodination of Phenols.
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.
  • Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings - MDPI.
  • Optimization of di-iodination conditions a. a Unless otherwise noted,... - ResearchGate.
  • [Named Reaction #2] Buchwald-Hartwig Amination : r/chemistry - Reddit.
  • Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water - SciELO.
  • 2-Chloro-5-fluorophenol synthesis - ChemicalBook.
  • Purification of phenol - US2744144A - Google Patents.
  • CN117964460A - Synthesis process of 3, 5-difluorophenol - Google Patents.
  • Fluoroorganic Chemistry - Ramachandran Research Group - Purdue University.
  • 3-Chloro-2-fluorophenol AldrichCPR | Sigma-Aldrich.
  • How to remove the phenol from the reaction mixture without doing column chromatography?.
  • Radiosynthesis of 5-[ 18 F]Fluoro-1,2,3-triazoles through Aqueous Iodine–[ 18 F]Fluorine Exchange Reaction - MDPI.

Sources

Optimization

Handling and long-term storage stability of 5-Chloro-3-fluoro-2-iodophenol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers to optimize the handling of highly functionalized halogenated building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers to optimize the handling of highly functionalized halogenated building blocks. 5-Chloro-3-fluoro-2-iodophenol (CAS: 2385728-15-2) is a structurally complex and highly valuable reagent, particularly for palladium-catalyzed cross-coupling and etherification reactions.

However, its tri-halogenated nature—specifically the presence of the labile carbon-iodine (C-I) bond alongside an electron-rich phenolic hydroxyl group—makes it uniquely susceptible to environmental degradation. This guide is designed to provide you with a mechanistic understanding of its stability, ensuring the integrity of your synthetic workflows.

Physicochemical Profile & Baseline Data

Before diagnosing handling issues, we must establish the baseline physical properties of the intact compound. Deviations from these parameters are your first indicator of reagent degradation .

ParameterSpecificationDiagnostic Importance
Chemical Name 5-Chloro-3-fluoro-2-iodophenol-
CAS Number 2385728-15-2-
Molecular Weight 272.44 g/mol Critical for stoichiometric calculations.
Physical State Solid (Crystalline Powder)Should be free-flowing. Clumping indicates moisture ingress.
Baseline Color White to Off-WhiteAny shift to yellow, pink, or brown indicates free iodine (I₂) release.
Storage Temp. 2–8°C (Active), -20°C (Long-term)Prevents thermal acceleration of oxidative pathways.

Mechanistic Pathways of Degradation

To prevent degradation, you must understand the causality behind it. 5-Chloro-3-fluoro-2-iodophenol degrades via two primary, often concurrent, pathways :

  • Photolytic C-I Cleavage: The carbon-iodine bond possesses the lowest bond dissociation energy in this molecule. Exposure to ultraviolet (UV) or ambient laboratory light induces homolytic cleavage. This generates highly reactive aryl radicals and free iodine radicals (I•), which rapidly dimerize to form molecular iodine (I₂). This is the root cause of the characteristic brown/yellow discoloration observed in mishandled batches.

  • Oxidative Degradation: Despite being partially deactivated by the electron-withdrawing halogens, the phenolic hydroxyl group remains susceptible to oxidation. In the presence of atmospheric oxygen and trace metals, the phenol can oxidize into quinone derivatives, leading to complex polymerization mixtures.

Degradation Intact 5-Chloro-3-fluoro-2-iodophenol (Colorless/White Solid) Light Photon Exposure (hν) Intact->Light Oxygen Atmospheric Oxygen (O2) Intact->Oxygen Photolysis Homolytic C-I Cleavage Light->Photolysis Oxidation Phenol Oxidation Oxygen->Oxidation Iodine Free Iodine (I2) Release (Yellow/Brown Discoloration) Photolysis->Iodine Quinone Quinone Formation & Polymerization Oxidation->Quinone

Figure 1: Primary degradation pathways of 5-Chloro-3-fluoro-2-iodophenol via photolysis and oxidation.

Standard Operating Procedure: Handling & Long-Term Storage

To maintain the integrity of this reagent, do not treat it as a standard benchtop chemical. The following protocol is a self-validating system designed to eliminate moisture and light exposure .

Step 1: Thermal Equilibration (Critical)

  • Action: Remove the sealed vial from cold storage (2–8°C or -20°C) and place it in a dark desiccator at room temperature for at least 45 minutes before opening.

  • Causality: Opening a cold vial immediately causes ambient atmospheric humidity to condense directly onto the crystalline solid. This moisture accelerates oxidative degradation and causes clumping.

  • Validation: The exterior of the glass vial must be completely dry to the touch. Wiping the glass with a Kimwipe should yield no condensation streaks.

Step 2: Inert Atmosphere Aliquoting

  • Action: Transfer the vial into a glovebox or use a Schlenk line with an Argon counter-flow. Divide the bulk material into single-use aliquots using amber glass vials.

  • Causality: Argon is denser than Nitrogen; it acts as a heavy blanket that actively displaces reactive oxygen from the solid's surface. Amber glass blocks the specific UV wavelengths responsible for homolytic C-I cleavage.

  • Validation: The solid should remain a free-flowing, off-white powder during transfer.

Step 3: Sealing and Storage

  • Action: Flush the headspace of each amber vial with Argon, seal tightly with a PTFE-lined cap, and wrap the cap boundary tightly with Parafilm. Store at -20°C for long-term preservation.

  • Validation: A properly sealed and stored vial will show absolutely no localized yellowing at the top of the solid bed after weeks of storage.

Troubleshooting & FAQs

Q: My batch of 5-Chloro-3-fluoro-2-iodophenol has turned from an off-white powder to a distinct yellow/brown color. Is it still viable for Suzuki-Miyaura cross-coupling? A: The yellow/brown discoloration is a definitive indicator of free molecular iodine (I₂) formation due to photolytic degradation. While minor discoloration might not completely inhibit robust reactions, free iodine and the resulting de-iodinated phenol impurities can severely poison palladium catalysts and alter the stoichiometry of your cross-coupling. For sensitive catalytic reactions, we strongly recommend purifying the reagent (e.g., via recrystallization or passing through a short silica plug) or utilizing a fresh batch.

Q: I prepared a stock solution of the reagent in solvent for a series of experiments, and it darkened significantly overnight. Why did this happen? A: Iodophenols exhibit highly solvent-dependent stability . Dissolving the compound increases molecular mobility, exponentially accelerating both photo-degradation and oxidation compared to the solid state. Never store 5-Chloro-3-fluoro-2-iodophenol as a solution. Always prepare solutions immediately prior to injection into your reaction vessel.

Q: I am experiencing inconsistent yields in my etherification reactions. Could the reagent be the bottleneck? A: Yes. If the reagent has absorbed moisture (due to skipping the thermal equilibration step), the water can act as a competing nucleophile or artificially neutralize the base used in your etherification. Furthermore, if the phenol has partially oxidized to quinones, the effective concentration of your active nucleophile is reduced. Validate the purity of your batch via ¹H NMR or LC-MS before proceeding.

Q: How should I prepare this compound for NMR analysis to ensure I am not observing degradation artifacts? A: Dissolve the solid in deuterated chloroform (CDCl₃) or DMSO-d₆ that has been stored over molecular sieves and shielded from light. Analyze the sample immediately. Prolonged exposure of the solution to ambient light while sitting in an NMR tube will induce rapid C-I cleavage, leading to spurious peaks in the aromatic region of your spectra.

References

  • American Chemical Society (ACS). "Rapid Selective Circumneutral Degradation of Phenolic Pollutants: Role of Iodine Atoms." Environmental Science & Technology. Available at:[Link]

Reference Data & Comparative Studies

Validation

HPLC Validation Methods for 5-Chloro-3-fluoro-2-iodophenol Purity: A Comparative Guide

As drug development pipelines increasingly rely on highly functionalized halogenated intermediates, the analytical demand for rigorous purity validation has never been higher. 5-Chloro-3-fluoro-2-iodophenol is a complex,...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on highly functionalized halogenated intermediates, the analytical demand for rigorous purity validation has never been higher. 5-Chloro-3-fluoro-2-iodophenol is a complex, multi-halogenated aromatic compound utilized as a critical building block in pharmaceutical synthesis[1].

Validating a High-Performance Liquid Chromatography (HPLC) method for this compound presents a unique chromatographic challenge: separating the target molecule from structurally similar dehalogenated by-products (e.g., des-iodo or des-fluoro derivatives) and positional isomers. This guide objectively compares stationary phase chemistries and outlines a self-validating, step-by-step protocol compliant with the latest ICH Q2(R2) guidelines[2].

Mechanistic Overview: The Causality of Column Selection

The core challenge in analyzing 5-Chloro-3-fluoro-2-iodophenol lies in its electronic structure. The presence of three distinct halogens (Cl, F, I) on a phenol ring creates a highly asymmetric electron distribution and a polarized aromatic system.

Why Standard C18 Falls Short

Standard alkyl phases, such as C18, rely almost exclusively on hydrophobic (dispersive) interactions. Because positional isomers and dehalogenated impurities share nearly identical hydrophobic footprints, C18 columns often fail to provide adequate resolution, leading to peak co-elution[3].

The Superiority of Aromatic Phases (Phenyl-Hexyl & PFP)

To achieve baseline separation, we must exploit the unique electronic properties of the halogenated ring.

  • Phenyl-Hexyl Phases: Offer π−π interactions that improve selectivity for aromatic rings compared to standard alkyl phases[4].

  • Pentafluorophenyl (PFP) Phases: Represent the gold standard for halogenated aromatics. The highly electronegative fluorine atoms on the PFP stationary phase act as strong electron acceptors. This facilitates robust π−π charge-transfer complexes, dipole-dipole interactions, and enhanced hydrogen bonding. PFP phases can radically increase the discrimination of halogens, easily resolving closely related species that co-elute on C18[5].

G A 5-Chloro-3-fluoro-2-iodophenol Sample Mixture B Standard C18 Column (Hydrophobic Interaction) A->B Alkyl Phase C PFP / Phenyl-Hexyl Column (π-π & Dipole Interactions) A->C Aromatic Phase D Co-elution of Halogen Isomers (Poor Resolution) B->D E Baseline Separation of Des-iodo & Positional Isomers C->E

Chromatographic separation pathways for halogenated phenols based on stationary phase chemistry.

Quantitative Comparison of Stationary Phases

The following table summarizes the performance of different column chemistries when analyzing multi-halogenated phenols. Transitioning from fully porous HPLC particles to Core-Shell (solid-core) UHPLC particles further minimizes eddy diffusion, maximizing peak capacity and resolution[4].

ParameterStandard C18 (Alkyl)Phenyl-Hexyl ( π−π )Pentafluorophenyl (PFP)
Primary Interaction Hydrophobic (Dispersive)Hydrophobic & π−π π−π , Dipole, H-Bonding
Halogen Selectivity LowModerateHigh
Isomer Resolution ( Rs​ ) <1.2 (Co-elution common) ≈1.5−1.8 >2.0 (Baseline separation)
Typical Run Time 25 mins20 mins15 mins (with Core-Shell)
Aqueous Stability ExcellentGoodExcellent (Resists phase collapse)

ICH Q2(R2) Compliant Validation Workflow

The updated ICH Q2(R2) guidelines (adopted in late 2023) emphasize a lifecycle and risk-based approach to analytical procedure validation[6]. The objective is to unequivocally demonstrate that the method is "fit for purpose" for quantitative purity and impurity testing[7].

A self-validating system requires that every analytical run includes system suitability testing (SST) to verify column efficiency, tailing factors, and resolution before sample analysis begins.

Validation Start ICH Q2(R2) Validation Initiation Spec Specificity / Selectivity (Blank & Impurity Spiking) Start->Spec Lin Linearity & Range (Reporting Level to 120%) Spec->Lin AccPrec Accuracy & Precision (Intra/Inter-day, %RSD < 2%) Lin->AccPrec LOD LOD & LOQ (Signal-to-Noise 3:1 & 10:1) AccPrec->LOD Report Lifecycle Management & Regulatory Submission LOD->Report

Step-by-step ICH Q2(R2) analytical method validation workflow for purity assays.

Step-by-Step Experimental Methodology

This protocol utilizes a PFP stationary phase under reversed-phase conditions, optimized for the acidic nature of the phenol ring.

Phase 1: Chromatographic Setup
  • Column Selection: Core-Shell PFP column (e.g., 2.6 µm, 100 mm × 4.6 mm). The solid-core technology reduces backpressure while delivering UHPLC-like efficiency[4].

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water. (Causality: TFA lowers the pH below the pKa​ of the phenol, ensuring the molecule remains fully protonated. This prevents secondary interactions with residual silanols that cause peak tailing).

    • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.

  • Gradient Program: 5% B to 95% B over 15 minutes, followed by a 3-minute hold and 5-minute re-equilibration.

  • Flow Rate & Detection: 1.0 mL/min; UV detection at 220 nm and 254 nm.

Phase 2: Execution of Validation Parameters
Validation ParameterExperimental DesignAcceptance Criteria
Specificity Inject diluent blank, pure 5-Chloro-3-fluoro-2-iodophenol, and known impurities (e.g., 3-chloro-5-fluorophenol).No blank interference at target tR​ ; Resolution ( Rs​ ) >1.5 between closest peaks[7].
Linearity Prepare 5 to 6 concentration levels ranging from the impurity reporting limit (e.g., 0.05%) up to 120% of the nominal assay specification[2].Correlation coefficient ( R2 ) ≥0.999 .
Accuracy (Recovery) Spike known amounts of impurities into the bulk sample at 50%, 100%, and 150% of the specification limit.Mean recovery must fall between 95.0% and 105.0%.
Precision Repeatability: 6 replicate injections of the 100% test concentration. Intermediate Precision: Different analyst/day.Relative Standard Deviation (%RSD) ≤2.0% .
LOD / LOQ Determine based on the signal-to-noise (S/N) ratio of low-concentration injections[8].S/N ≥3:1 for Limit of Detection (LOD); S/N ≥10:1 for Limit of Quantification (LOQ).
Phase 3: System Suitability & Robustness

To ensure the method is a self-validating system, a System Suitability Test (SST) must be injected prior to every sequence. The SST should contain 5-Chloro-3-fluoro-2-iodophenol and its closest eluting impurity. The run is only valid if Rs​>1.5 and the tailing factor ( Tf​ ) is ≤1.5 . Robustness is verified by deliberately varying flow rate ( ±0.1 mL/min) and column temperature ( ±5∘ C) to ensure these minor fluctuations do not compromise the resolution.

References

  • validation of analytical procedures q2(r2) - ICH - ich.org - [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline - qbdgroup.com -[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA - europa.eu - [Link]

  • WO2023066825A1 - Fused bicyclic heteroaryl compounds useful as nlrp3 inhibitors - google.com -
  • Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers - acs.org - [Link]

  • Ultimate Core Performance - to Maximize Your Investment - HPLC - hplc.eu -[Link]

  • PFP(2) - Phenomenex - phenomenex.com -[Link]

  • VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO) - iaea.org -[Link]

  • Validation of HPLC method for determination of priority polycyclic aromatic hydrocarbons (PAHS) in waste water and sediments - primescholars.com - [Link]

Sources

Comparative

Mass spectrometry fragmentation patterns of 5-Chloro-3-fluoro-2-iodophenol

Structural Elucidation of 5-Chloro-3-fluoro-2-iodophenol: A Comparative Guide to Mass Spectrometry Platforms Executive Summary As a Senior Application Scientist, I frequently encounter the analytical challenge of charact...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Elucidation of 5-Chloro-3-fluoro-2-iodophenol: A Comparative Guide to Mass Spectrometry Platforms

Executive Summary

As a Senior Application Scientist, I frequently encounter the analytical challenge of characterizing multi-halogenated aromatics. 5-Chloro-3-fluoro-2-iodophenol (C₆H₃ClFIO) presents a unique structural topology: a phenolic ring substituted with three different halogens, each possessing distinct electronegativities and bond dissociation energies (BDEs).

This guide objectively compares the two premier analytical alternatives—Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)—for the structural elucidation of this compound. By dissecting the causality behind its fragmentation patterns, we provide self-validating experimental protocols designed for rigorous, artifact-free identification.

Mechanistic Principles of Fragmentation: The Causality of Cleavage

The fragmentation of 5-Chloro-3-fluoro-2-iodophenol is highly predictable when analyzed through the lens of thermodynamics and electron distribution:

  • The Weakest Link (C-I Bond Cleavage): The carbon-iodine bond has a significantly lower BDE (~240 kJ/mol) compared to C-Cl (~330 kJ/mol) and C-F (~485 kJ/mol). Consequently, whether subjected to 70 eV electron bombardment or collision-induced dissociation (CID), the loss of iodine (either as a radical I• or an iodide anion I⁻) is the kinetically and thermodynamically favored primary pathway.

  • The Ortho-Effect: The proximity of the bulky iodine atom at the ortho position (C2) to the hydroxyl group (C1) creates significant steric strain. In negative ESI mode, this proximity facilitates the specific neutral loss of HI (-128 Da) as a secondary pathway.

  • Isotopic Self-Validation: The presence of a single chlorine atom provides a built-in validation mechanism. Any fragment retaining the chlorine atom will exhibit a rigid 3:1 isotopic ratio (³⁵Cl:³⁷Cl) separated by 2 Da.

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

When analyzing halogenated phenols, the choice of ionization platform fundamentally alters the observed chemical space[1]. While GC-HRMS excels at capturing volatile, nonpolar halogenated compounds, LC-HRMS is superior for polar, intact molecular species without the need for derivatization[1].

Analytical FeatureAlternative A: GC-EI-MS (70 eV)Alternative B: LC-ESI-MS/MS (Negative Mode)Performance Advantage for 5-Chloro-3-fluoro-2-iodophenol
Ionization Mechanism Hard Ionization (Electron Impact)Soft Ionization (Electrospray)ESI preserves the intact [M-H]⁻ precursor for targeted MS/MS.
Primary Diagnostic Ion [M - I]⁺ (m/z 145)I⁻ (m/z 127)ESI yields the highly specific iodide anion under CID[2].
Volatility Requirement High (Derivatization often required)Low (Direct injection of aqueous extracts)LC-ESI eliminates the time-consuming derivatization steps[3].
Structural Resolution Excellent (Extensive backbone fragmentation)Moderate (Relies on neutral losses)GC-EI provides a more comprehensive fingerprint of the aromatic ring.

Experimental Methodologies (Self-Validating Protocols)

To ensure absolute trustworthiness in your data, the following protocols incorporate internal logical checks to prevent false positive identifications.

Protocol A: GC-EI-MS Analysis

Objective: Generate highly reproducible, library-matchable fragmentation spectra.

  • Sample Preparation: Dissolve the analyte in MS-grade hexane to a concentration of 10 µg/mL. Note: While underivatized analysis is possible, severe peak tailing may occur on active sites. For optimal peak shape, derivatize using methyl chloroformate to form the corresponding carbonate[3].

  • Chromatography: Inject 1 µL splitless onto a 30m x 0.25mm x 0.25µm DB-5MS column. Ramp the oven from 60°C (1 min hold) to 280°C at 15°C/min.

  • Ionization: Set the EI source to 230°C and electron energy to exactly 70 eV.

  • Self-Validating System (Critical Step): Calculate the intensity ratio of the molecular ions at m/z 272 and m/z 274. If the ratio deviates from the theoretical 3.0 ± 0.15, the spectrum is contaminated by co-eluting matrix interference, and the structural assignment must be rejected.

Protocol B: LC-ESI-HRMS/MS (Negative Mode)

Objective: Identify the compound in complex matrices using characteristic neutral losses.

  • Chromatography: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Use a mobile phase of Water (A) and Methanol (B), both containing 5 mM ammonium acetate to facilitate deprotonation.

  • Ionization: Operate the ESI source in negative mode with a capillary voltage of -2.5 kV.

  • CID Optimization: Ramp the Collision Energy (CE) from 10 to 40 eV. The intensity of the diagnostic I⁻ fragment (m/z 126.9045) increases monotonically with CE, reaching 100% relative abundance at higher energies[2].

  • Self-Validating System (Critical Step): The detection of m/z 126.9045 alone is insufficient, as CID easily dissociates iodide ions from any organic iodine compound[4]. You MUST cross-reference the MS/MS spectrum for the neutral loss of HCl (-36 Da) at m/z 235. If the precursor[M-H]⁻ at m/z 271 is present but m/z 235 is absent, the assignment of the chlorine atom is invalid.

Fragmentation Data & Isotopic Validation

Table 1: GC-EI-MS Major Ions (70 eV)

m/z (³⁵Cl) m/z (³⁷Cl) Ion Assignment Fragmentation Mechanism
272 274 [M]⁺• Intact Molecular Ion (Base Peak)
145 147 [M - I]⁺ Homolytic cleavage of the weak C-I bond
117 119 [M - I - CO]⁺ Phenolic ring contraction (-28 Da)

| 82 | N/A | [M - I - CO - Cl]⁺ | Loss of chlorine radical (Isotopic signature disappears) |

Table 2: LC-ESI-MS/MS Major Ions (Negative Mode)

Nominal m/z Ion Assignment Fragmentation Mechanism
271 [M-H]⁻ (³⁵Cl) Deprotonated precursor ion
127 I⁻ Heterolytic cleavage of iodine (Diagnostic Peak)
235 [M-H - HCl]⁻ Neutral loss of HCl (-36 Da)

| 143 |[M-H - HI]⁻ | Neutral loss of HI (-128 Da) |

Visualizing the Fragmentation Pathways

Pathway A: GC-EI-MS (70 eV) Fragmentation

EIMS M Molecular Ion [M]+• m/z 272 F1 [M - I]+ m/z 145 M->F1 - I• (-127 Da) F2 [M - I - CO]+ m/z 117 F1->F2 - CO (-28 Da) F3 [M - I - CO - Cl]+ m/z 82 F2->F3 - Cl• (-35 Da)

EI-MS fragmentation pathway of 5-Chloro-3-fluoro-2-iodophenol showing sequential radical losses.

Pathway B: LC-ESI-MS/MS (Negative Mode) Fragmentation

ESIMS Prec Precursor Ion [M-H]⁻ m/z 271 Iodide Diagnostic Iodide [I]⁻ m/z 127 Prec->Iodide Heterolytic Cleavage High CE (>20 eV) LossHCl [M-H - HCl]⁻ m/z 235 Prec->LossHCl Neutral Loss - HCl (-36 Da) LossHI [M-H - HI]⁻ m/z 143 Prec->LossHI Neutral Loss - HI (-128 Da)

ESI-MS/MS negative mode pathway highlighting the diagnostic iodide anion and neutral losses.

References

  • IodoFinder: Machine Learning-Guided Recognition of Iodinated Chemicals in Nontargeted LC-MS/MS Analysis Environmental Science & Technology - ACS Public
  • Selective Identification of Organic Iodine Compounds Using Liquid Chromatography–High Resolution Mass Spectrometry Analytical Chemistry - ACS Public
  • High-Resolution Mass Spectrometry for Human Exposomics: Expanding Chemical Space Coverage PMC - N
  • Two Trace Analytical Methods for Determination of Hydroxylated PCBs and Other Halogenated Phenolic Compounds in Eggs Analytical Chemistry - ACS Public

Sources

Validation

Benchmarking 5-Chloro-3-fluoro-2-iodophenol in C-C Bond Formation: A Comparative Guide for Researchers

In the landscape of modern organic synthesis, the strategic formation of carbon-carbon (C-C) bonds is a cornerstone for the assembly of complex molecules that drive advancements in pharmaceuticals, agrochemicals, and mat...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern organic synthesis, the strategic formation of carbon-carbon (C-C) bonds is a cornerstone for the assembly of complex molecules that drive advancements in pharmaceuticals, agrochemicals, and materials science.[1] Among the vast arsenal of synthetic methodologies, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, have emerged as indispensable tools for their efficiency and broad functional group tolerance.[2][3][4] This guide provides an in-depth technical comparison of 5-Chloro-3-fluoro-2-iodophenol, a polysubstituted aromatic building block, and its performance in these critical C-C bond-forming transformations. We will objectively evaluate its reactivity against viable alternatives and provide supporting experimental data and detailed protocols to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

The Strategic Importance of Substituted Phenols

Phenolic moieties are prevalent structural motifs in a vast array of biologically active compounds and functional materials. The ability to selectively introduce carbon-based substituents onto the phenol scaffold is paramount for modulating the physicochemical and pharmacological properties of these molecules.[5] 5-Chloro-3-fluoro-2-iodophenol presents a unique combination of substituents that offer both steric and electronic handles to influence reactivity and guide synthetic outcomes. The presence of an iodine atom at the ortho position to the hydroxyl group provides a highly reactive site for oxidative addition in palladium-catalyzed cycles, a crucial step in many cross-coupling reactions.[5][6] The chlorine and fluorine atoms, with their distinct electronic properties, can further modulate the reactivity of the C-I bond and influence the characteristics of the final product.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the synthesis of biaryl compounds through the coupling of an organohalide with an organoboron reagent.[3] The reactivity of halophenols in this reaction is influenced by both steric and electronic factors. Generally, the reactivity of aryl halides follows the trend I > Br > Cl, making the C-I bond of 5-Chloro-3-fluoro-2-iodophenol the primary site of reaction.[6][7]

Benchmarking 5-Chloro-3-fluoro-2-iodophenol:

While specific experimental data for 5-Chloro-3-fluoro-2-iodophenol in Suzuki coupling is not extensively reported in readily accessible literature, we can infer its performance based on studies of structurally similar 2-iodophenols. The ortho-hydroxyl group can exhibit a dual role. It can participate in directing the metalation at the ortho position, but it can also introduce steric hindrance, potentially impeding the approach of the bulky palladium catalyst.[8] For sterically hindered aryl halides, the use of bulky, electron-rich phosphine ligands, such as SPhos or XPhos, is often crucial to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[2][9]

Alternative Reagents and Comparative Data:

A viable alternative for the synthesis of similar biaryl phenols is 2-Bromo-5-chlorophenol . The C-Br bond is less reactive than the C-I bond, which may necessitate more forcing reaction conditions, such as higher temperatures or more active catalyst systems.[5][7] However, bromo-derivatives are often more cost-effective and readily available.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Iodophenol (analog for 5-Chloro-3-fluoro-2-iodophenol) Phenylboronic acidPd(OAc)₂, SPhosK₃PO₄Toluene/H₂O100>90 (estimated)[9]
2-Bromo-5-chlorophenol 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)anilinePd(PPh₃)₄K₂CO₃Toluene/Water10012High (exact % not specified)[7][10]

Experimental Protocol: Suzuki-Miyaura Coupling of a Sterically Hindered 2-Iodophenol Analog

This protocol is adapted from general procedures for sterically hindered aryl halides and serves as a robust starting point for the coupling of 5-Chloro-3-fluoro-2-iodophenol.[8]

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 5-Chloro-3-fluoro-2-iodophenol (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and finely ground potassium phosphate (K₃PO₄) (2.0-3.0 equiv.).

  • Catalyst Preparation: In a separate vial, dissolve the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky phosphine ligand (e.g., XPhos, 2-4 mol%) in degassed 1,4-dioxane.

  • Reaction Execution: Add the catalyst solution to the reaction flask via syringe, followed by degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Heating and Monitoring: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Workflow for Suzuki-Miyaura Coupling

cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine Reactants: 5-Chloro-3-fluoro-2-iodophenol, Arylboronic Acid, K3PO4 C Add Catalyst and Water A->C B Prepare Catalyst Solution: Pd2(dba)3, XPhos in Dioxane B->C D Heat and Stir (80-110 °C) C->D E Monitor by TLC/LC-MS D->E F Cool, Dilute, and Extract E->F Reaction Complete G Dry and Concentrate F->G H Purify by Column Chromatography G->H

Caption: Workflow for Suzuki-Miyaura Coupling.

Comparative Performance in Sonogashira Coupling

The Sonogashira coupling provides a direct route to synthesize aryl- and vinyl-substituted alkynes.[2][11] This reaction is particularly valuable for accessing precursors to a wide range of heterocyclic compounds and conjugated materials. The reactivity of 5-Chloro-3-fluoro-2-iodophenol in this transformation is expected to be high due to the presence of the reactive C-I bond.[6][11]

Benchmarking 5-Chloro-3-fluoro-2-iodophenol:

The ortho-hydroxyl group in 2-iodophenols can participate in a tandem Sonogashira coupling-cyclization reaction to form benzofurans, a privileged scaffold in medicinal chemistry.[12] The reaction conditions, particularly the choice between copper-catalyzed and copper-free systems, can influence the reaction outcome and the potential for side reactions like Glaser coupling (homocoupling of the alkyne).[13] For electron-deficient aryl iodides, copper-free conditions are often preferred to minimize side reactions.[14]

Alternative Reagents and Comparative Data:

As in the Suzuki coupling, 2-bromo-5-chlorophenol serves as a relevant alternative. The lower reactivity of the C-Br bond generally requires longer reaction times or higher temperatures to achieve comparable yields to the iodo-analogue.[5]

Table 2: Comparative Performance in Sonogashira Coupling

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Iodophenol (analog for 5-Chloro-3-fluoro-2-iodophenol) PhenylacetylenePdCl₂(PPh₃)₂, CuIEt₃NTHFRT1-490-98[5][12]
2-Bromo-5-chlorophenol Terminal AlkynePd(OAc)₂, XPhos, CuICs₂CO₃Dioxane1006-1870-88[5]

Experimental Protocol: Copper-Free Sonogashira Coupling of a 2-Iodophenol Analog

This protocol is designed to minimize alkyne homocoupling and is suitable for electron-deficient substrates like 5-Chloro-3-fluoro-2-iodophenol.[14]

  • Reaction Setup: To a Schlenk tube, add 5-Chloro-3-fluoro-2-iodophenol (1.0 equiv.), the terminal alkyne (1.2 equiv.), and a suitable base such as cesium carbonate (Cs₂CO₃) (2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Add degassed solvent (e.g., DMF or dioxane). Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Catalytic Cycle of the Sonogashira Coupling

Pd0 Pd(0)L_n PdII R¹-Pd(II)L_n-X Pd0->PdII Oxidative Addition OxAdd Oxidative Addition PdII_alkyne R¹-Pd(II)L_n-C≡CR² PdII->PdII_alkyne Transmetalation Transmetal Transmetalation CuCycle Copper Cycle (Alkyne Activation) PdII_alkyne->Pd0 Product R¹-C≡CR² PdII_alkyne->Product Reductive Elimination RedElim Reductive Elimination ArylHalide R¹-X (5-Chloro-3-fluoro-2-iodophenol) Alkyne H-C≡CR²

Caption: Catalytic Cycle of the Sonogashira Coupling.

Comparative Performance in Heck Reaction

The Heck reaction offers a powerful method for the alkenylation of aryl halides, leading to the formation of substituted alkenes.[4][15] The regioselectivity of the Heck reaction is influenced by both steric and electronic factors, with the arylation typically occurring at the less substituted carbon of the alkene.[16]

Benchmarking 5-Chloro-3-fluoro-2-iodophenol:

The steric bulk at the ortho position of 5-Chloro-3-fluoro-2-iodophenol can significantly influence the efficiency of the Heck reaction. While the C-I bond is highly reactive towards oxidative addition, the subsequent migratory insertion of the alkene can be sterically hindered.[17] The choice of ligand and reaction conditions is therefore critical to achieve good yields. For electron-deficient alkenes, the reaction generally proceeds with high regioselectivity.[15]

Alternative Reagents and Comparative Data:

Once again, 2-bromo-5-chlorophenol is a suitable alternative. The Heck reaction with aryl bromides often requires higher temperatures and more robust catalyst systems compared to aryl iodides.[15]

Table 3: Comparative Performance in Heck Reaction

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Iodophenol (analog for 5-Chloro-3-fluoro-2-iodophenol) StyrenePd(OAc)₂, PPh₃Et₃NDMF1004-1270-85[15]
2-Bromo-5-chlorophenol n-Butyl acrylatePd(OAc)₂, P(o-tol)₃NaOAcDMF12012-2460-80[4][15]

Experimental Protocol: Heck Reaction of a 2-Iodophenol Analog

This protocol provides a general procedure for the Heck reaction of an aryl iodide with an alkene.[4]

  • Reaction Setup: In a sealed tube, combine 5-Chloro-3-fluoro-2-iodophenol (1.0 equiv.), the alkene (1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃ or P(o-tol)₃, 2-10 mol%), and a base (e.g., Et₃N or NaOAc, 1.5-2.0 equiv.).

  • Solvent Addition: Add a degassed solvent such as DMF or DMAc.

  • Reaction Execution: Seal the tube and heat the reaction mixture to 100-140 °C with stirring.

  • Monitoring and Work-up: Monitor the reaction by GC-MS or LC-MS. After completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Decision Workflow for Catalyst Selection

cluster_suzuki Suzuki Catalyst System cluster_sono Sonogashira Catalyst System cluster_heck Heck Catalyst System Start Select C-C Coupling Reaction Suzuki Suzuki-Miyaura Start->Suzuki Sonogashira Sonogashira Start->Sonogashira Heck Heck Start->Heck S1 Sterically Hindered Substrate? Suzuki->S1 So1 Electron-Deficient Substrate? Sonogashira->So1 H1 Electron-Rich or Sterically Hindered Alkene? Heck->H1 S2 Use Bulky Ligands (e.g., XPhos, SPhos) S1->S2 Yes S3 Standard Substrate S1->S3 No S4 Use PPh3 or Pd/C S3->S4 So2 Consider Copper-Free System So1->So2 Yes So3 Standard Substrate So1->So3 No So4 Use Pd/Cu Co-catalyst So3->So4 H2 Use Bulky, Electron-Rich Ligands H1->H2 Yes H3 Electron-Deficient Alkene H1->H3 No H4 Use Standard PPh3 H3->H4

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Chloro-3-fluoro-2-iodophenol

As a Senior Application Scientist, I approach highly functionalized organic building blocks not just as reagents, but as dynamic occupational variables. 5-Chloro-3-fluoro-2-iodophenol (CAS: 2385728-15-2) is a tri-halogen...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach highly functionalized organic building blocks not just as reagents, but as dynamic occupational variables. 5-Chloro-3-fluoro-2-iodophenol (CAS: 2385728-15-2) is a tri-halogenated phenol critical for orthogonal cross-coupling reactions in advanced drug development[1].

However, the exact features that make it synthetically powerful—the electron-withdrawing halogens—also drastically lower the pKa of its phenolic proton, amplifying its corrosivity. Furthermore, the heavy iodine and chlorine atoms significantly increase the molecule's lipophilicity (LogP). This means it will permeate epidermal lipid bilayers far faster than unsubstituted phenol, acting as a rapid vector for systemic toxicity[2].

To build a self-validating safety culture in your laboratory, you must move beyond generic safety data sheets and understand the causality behind these handling protocols.

Mechanistic Hazard Profile & Quantitative Data

Understanding the physical and toxicological parameters of this compound dictates our engineering controls and PPE selection.

ParameterValue / ClassificationOperational Implication (The "Why")
Molecular Weight 272.44 g/mol High-density crystalline solid; dust easily settles but forms a severe inhalation hazard if aerosolized[1].
Reference Dose (RfD) 0.6 mg/kg/day (Base Phenol)Extremely low threshold for chronic systemic toxicity, targeting the liver and kidneys[2].
Dermal Toxicity Rapid Transdermal AbsorptionHalogens increase lipid solubility, allowing the compound to bypass the skin's aqueous barriers rapidly[3].
Corrosivity Severe Skin/Eye Damage (H314)The acidic proton causes rapid tissue necrosis and protein coagulation, leading to irreversible blindness if exposed to eyes[4].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for halogenated phenols. Your protective matrix must be designed as a fail-safe system.

  • Dermal Protection (The Dual-Layer System): Never rely on a single layer of standard nitrile when handling phenol solutions. Phenols rapidly degrade and permeate standard elastomers[3].

    • For Solid Handling: Double-glove with heavy-duty nitrile (≥8 mil thickness).

    • For Solution Handling: Wear a laminated barrier glove (e.g., Silver Shield / 4H) as the inner layer, covered by a standard nitrile outer glove for mechanical grip and dexterity[3].

  • Ocular Protection: Chemical splash goggles (ANSI Z87.1) paired with a full-face shield are mandatory. Corneal tissue is highly susceptible to protein coagulation by phenols[3].

  • Respiratory & Body: A flame-resistant (FR) lab coat with knit cuffs (tucked inside the gloves) and a chemical-resistant apron. All operations must occur within a certified Class II Type B2 or standard chemical fume hood[4].

Operational Workflow & Logistics

G A 1. Fume Hood Preparation B 2. PPE Verification (Barrier Gloves) A->B C 3. Solid Weighing (Halogenated Phenol) B->C D 4. Solvent Addition (High Permeation Risk) C->D E 5a. Halogenated Waste Disposal D->E Normal Operation F 5b. PEG 300/400 Decontamination D->F Dermal Exposure

Workflow for handling 5-Chloro-3-fluoro-2-iodophenol and emergency response pathways.

Step-by-Step Methodologies

Protocol A: Precision Weighing and Transfer

Field Insight: The highest risk of exposure occurs during the transfer of the dry powder, where static electricity can cause the halogenated phenol to aerosolize.

  • Preparation: Verify fume hood face velocity (0.4–0.6 m/s). Clear the workspace of all incompatible materials, particularly strong oxidizers and nitric acid[4].

  • Static Mitigation: Use anti-static weigh boats or neutralize the static charge of standard plastic boats using an anti-static gun.

  • Weighing: Use an enclosed analytical balance situated deep inside the fume hood. Keep the sash as low as possible.

  • Transfer & Solvation: Transfer the solid directly into the reaction vessel. Once organic solvents (e.g., DCM, DMF) are added, treat the solution as a high-permeation hazard.

  • Immediate Decontamination: Wipe down the balance and spatulas with a compatible solvent (e.g., isopropanol), then immediately dispose of the wipes in the designated halogenated waste stream.

Protocol B: Emergency Dermal Decontamination (The PEG Protocol)

Causality Check: Why not just use water? While safety showers are required for massive full-body exposures, small-to-medium dermal exposures to halogenated phenols are best treated with Polyethylene Glycol (PEG 300 or 400). Water can inadvertently spread the highly lipophilic 5-Chloro-3-fluoro-2-iodophenol over a larger surface area before washing it away. PEG acts as a lipophilic sink, trapping the phenol molecules and physically lifting them out of the epidermal layer[3][4].

  • Immediate Action: Yell for assistance. Never leave the victim alone. Have a colleague retrieve the laboratory's dedicated Phenol First Aid Kit (which must contain PEG 300/400)[3].

  • Remove Clothing: Instantly remove any contaminated clothing or jewelry. Critical: Do not pull contaminated shirts over the head; cut them off with trauma shears to prevent facial exposure[5].

  • PEG Swabbing: Liberally soak gauze pads in PEG 300 or PEG 400. Gently swab the affected area. Do not scrub, as abrasion increases local blood flow and accelerates systemic absorption[3].

  • Continuous Exchange: Frequently discard the used gauze into a hazardous waste bag and apply fresh PEG-soaked gauze. Continue this process until medical help arrives or the distinct sweet/acrid odor of the phenol dissipates[4].

  • Medical Escalation: All phenol exposures, regardless of size or apparent lack of pain (phenols act as local anesthetics), require immediate follow-up at an emergency medical facility[5].

Waste Management and Disposal Plan

Improper disposal of halogenated phenols can lead to severe environmental contamination and laboratory accidents.

  • Strict Segregation: 5-Chloro-3-fluoro-2-iodophenol waste must be strictly segregated into designated "Halogenated Organic Waste" carboys.

  • Prohibitions: Never commingle this chemical with biological waste. Absolutely do not autoclave phenol-contaminated items (like pipette tips or tubes); heating will vaporize the phenol, creating a massive, potentially lethal inhalation hazard throughout the facility[4].

  • Solid Waste Containment: Empty reagent vials, contaminated pipette tips, and used barrier gloves must be placed in a primary sealable plastic container or bag before being deposited into the secondary solid hazardous waste bin[4].

References[1]2385728-15-2 | 5-Chloro-3-fluoro-2-iodophenol - ChemScene[4] Phenol Standard Operating Procedure - Yale Environmental Health & Safety[3]Appendix P - Phenol First Aid Guide and PPE - Cornell Environment, Health and Safety[2]Phenol Toxicological Fact Sheet - Environmental Protection Agency (EPA)[5] Phenol - OHS Information Sheet - Monash University Health Safety & Wellbeing

Sources

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